Methyl 6-chloropyrazine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYUJFEXRODQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454590 | |
| Record name | Methyl 6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23611-75-8 | |
| Record name | Methyl 6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloropyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the most plausible synthetic pathways, providing in-depth experimental protocols derived from established chemical literature. All quantitative data is summarized for clarity, and logical workflows are visualized to facilitate understanding and replication.
Introduction and Strategic Approach
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis is crucial for the generation of a library of derivatives for drug discovery programs. The most logical and commonly employed synthetic strategy involves a two-step process:
-
Chlorination: The synthesis of the precursor, 6-chloropyrazine-2-carboxylic acid, typically from a corresponding hydroxypyrazine derivative.
-
Esterification: The subsequent conversion of the carboxylic acid to its methyl ester.
This guide will focus on a well-documented approach analogous to the synthesis of the isomeric methyl 5-chloropyrazine-2-carboxylate, a method that is both robust and scalable.
Core Synthesis Pathway
The primary pathway for the synthesis of this compound is outlined below. This pathway begins with the commercially available 6-hydroxypyrazine-2-carboxylic acid and proceeds through a chlorination step followed by esterification.
This pathway is favored for its use of readily available starting materials and well-understood reaction mechanisms, making it a reliable choice for laboratory-scale synthesis and potential scale-up.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on analogous and well-established procedures in heterocyclic chemistry.
Synthesis of 6-Chloropyrazine-2-carboxylic Acid
This procedure outlines the chlorination of 6-hydroxypyrazine-2-carboxylic acid using phosphorus oxychloride (POCl₃).
Materials:
-
6-Hydroxypyrazine-2-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Diethyl ether
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-hydroxypyrazine-2-carboxylic acid and phosphorus oxychloride (a significant excess of POCl₃ is typically used, for instance, 10 mL per 1 g of the carboxylic acid).
-
Heat the mixture at reflux for 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the resulting aqueous mixture with diethyl ether (4 x volume of the aqueous layer).
-
Combine the organic layers and concentrate in vacuo to remove the diethyl ether.
-
Recrystallize the crude residue from toluene to obtain 6-chloropyrazine-2-carboxylic acid.
Synthesis of this compound (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of 6-chloropyrazine-2-carboxylic acid with methanol.[1][2]
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Suspend 6-chloropyrazine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2 to 5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature for similar compounds.[3]
| Step | Reactant | Reagent | Product | Typical Yield (%) | Purity (%) |
| 1. Chlorination | 6-Hydroxypyrazine-2-carboxylic acid | POCl₃ | 6-Chloropyrazine-2-carboxylic acid | 50-65 | >95 (after recrystallization) |
| 2. Esterification | 6-Chloropyrazine-2-carboxylic acid | Methanol, H₂SO₄ | This compound | 85-95 | >97 (after purification) |
Table 1: Summary of quantitative data for the synthesis pathway.
Experimental Workflow
The logical flow of the experimental procedure, from starting materials to the final purified product, is illustrated in the following diagram.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the chlorination of 6-hydroxypyrazine-2-carboxylic acid followed by a Fischer esterification. The provided protocols, based on well-established and analogous chemical transformations, offer a robust framework for the preparation of this important synthetic intermediate. Researchers and drug development professionals can utilize this guide to efficiently produce this compound for their research and development endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules. The presence of a chlorine atom and a methyl ester group makes it a versatile intermediate for further chemical modifications, enabling the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
The accurate characterization of the physicochemical properties of this compound is essential for its application in organic synthesis and drug design. While experimental data for some properties are not extensively reported in the literature, a combination of available data and computational predictions provides a detailed profile of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 172.57 g/mol | PubChem[1] |
| CAS Number | 23611-75-8 | Sigma-Aldrich[2] |
| Appearance | White to yellow to brown or gray solid | Sigma-Aldrich[2] |
| Melting Point | Not experimentally reported | |
| Boiling Point | Predicted: Not available | |
| Solubility | Soluble in many common organic solvents such as Dichloromethane, Tetrahydrofuran, and Methanol. | Inferred from synthetic protocols[3][4] |
| IUPAC Name | This compound | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Table 2: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl ester protons and the two aromatic protons on the pyrazine ring. |
| ¹³C NMR | Resonances for the methyl carbon, the ester carbonyl carbon, and the four carbons of the pyrazine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and aromatic C-H and C=N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a chlorine-containing molecule. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles and published procedures for related compounds.[3][4][5][6]
Synthesis of this compound
A common route for the synthesis of this compound involves the esterification of 6-chloropyrazine-2-carboxylic acid.
Materials:
-
6-chloropyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or other esterification reagent (e.g., TCBC/TEA/DMAP)[3][4]
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyrazine-2-carboxylic acid in an excess of anhydrous methanol.
-
Esterification: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The pyrazine ring system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7]
Intermediate for Antimicrobial and Antitubercular Agents
Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against various microbial and mycobacterial strains.[5][6][8] For instance, amides derived from 6-chloropyrazine-2-carboxylic acid have been investigated as potential antitubercular agents, with some compounds exhibiting significant activity against Mycobacterium tuberculosis.[3][4] The synthesis of these derivatives often involves the initial preparation of the methyl ester to facilitate subsequent amidation reactions.
While a specific signaling pathway directly modulated by this compound is not identified, its derivatives have been designed to target various biological pathways implicated in diseases. For example, pyrazine derivatives have been explored as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[7] The development of novel compounds from this scaffold could potentially lead to the discovery of agents that modulate these critical cellular processes.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and reactivity make it an ideal starting material for the synthesis of diverse libraries of compounds for biological screening. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential, particularly in the development of new antimicrobial and anticancer agents. This guide provides a foundational resource for researchers working with this important building block.
References
- 1. This compound | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23611-75-8 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
Methyl 6-chloropyrazine-2-carboxylate CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
Chemical Name: Methyl 6-chloropyrazine-2-carboxylate CAS Number: 23611-75-8[1][2] Molecular Formula: C₆H₅ClN₂O₂[2] Molecular Weight: 172.57 g/mol [3]
This guide provides a comprehensive overview of the chemical and spectral properties of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery.
Chemical Structure
Caption: Chemical structure of this compound.
Spectral Data
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.7 - 9.0 | Singlet | 1H | Pyrazine ring proton |
| ~8.6 - 8.9 | Singlet | 1H | Pyrazine ring proton |
| ~4.0 | Singlet | 3H | Methyl ester (-OCH₃) |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~164 - 166 | Quaternary | Ester carbonyl (C=O) |
| ~150 - 155 | Quaternary | Pyrazine ring carbon (C-Cl) |
| ~145 - 150 | Quaternary | Pyrazine ring carbon (C-COOCH₃) |
| ~142 - 146 | Tertiary | Pyrazine ring carbon (CH) |
| ~140 - 144 | Tertiary | Pyrazine ring carbon (CH) |
| ~53 - 55 | Primary | Methyl ester (-OCH₃) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic (Pyrazine ring) |
| ~2960 - 2850 | C-H stretch | Aliphatic (Methyl group) |
| ~1750 - 1730 | C=O stretch | Ester |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic ring (Pyrazine) |
| ~1250 - 1000 | C-O stretch | Ester |
| ~850 - 750 | C-Cl stretch | Aryl halide |
Predicted Mass Spectrometry Data
| m/z | Ion |
| 172/174 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 141/143 | [M - OCH₃]⁺ |
| 113/115 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.
Workflow and Relationships
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-chloropyrazine-2-carboxylate. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide leverages established NMR principles and data from structurally analogous compounds to provide a robust prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural elucidation of this and related pyrazine derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar pyrazine and pyridine derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.8 - 9.0 | Singlet | - |
| H-5 | 8.6 - 8.8 | Singlet | - |
| -OCH₃ | 3.9 - 4.1 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 163 - 166 |
| C-6 (C-Cl) | 150 - 153 |
| C-3 | 145 - 148 |
| C-5 | 143 - 146 |
| C-2 (Pyrazine) | 142 - 145 |
| -OCH₃ | 52 - 54 |
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, can be added.
-
Dissolution: Gently agitate the NMR tube to ensure complete dissolution of the sample.
II. NMR Instrument Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds, with longer delays for quaternary carbons.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualization of Molecular Structure and NMR Analysis Workflow
The following diagrams illustrate the molecular structure of this compound and a logical workflow for its NMR spectral analysis.
Mass Spectrometry Analysis of Methyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and presents the expected quantitative data in a clear, tabular format.
Predicted Mass Spectrometry Fragmentation
The mass spectrometric fragmentation of this compound (C6H5ClN2O2), with a molecular weight of 172.57 g/mol and a monoisotopic mass of approximately 172.00 Da, is anticipated to proceed through several key pathways under electron ionization (EI). The presence of the pyrazine ring, a chlorine atom, and a methyl ester group dictates the fragmentation pattern.
The molecular ion peak ([M]⁺) is expected at an m/z of 172, with a characteristic M+2 isotope peak at m/z 174 due to the presence of the chlorine-37 isotope. Key fragmentation pathways are predicted to involve the loss of the methoxy group (-OCH3), the entire methoxycarbonyl group (-COOCH3), and cleavage of the pyrazine ring.
Predicted Fragmentation Data
| Predicted Fragment | Structure | m/z (Nominal) | Notes |
| [M]⁺ | [C6H5ClN2O2]⁺ | 172 | Molecular Ion |
| [M+2]⁺ | [C6H5³⁷ClN2O2]⁺ | 174 | Isotope peak for ³⁷Cl |
| [M-31]⁺ | [C5H4ClN2O]⁺ | 141 | Loss of methoxy radical (•OCH3) |
| [M-59]⁺ | [C5H4ClN2]⁺ | 113 | Loss of methoxycarbonyl radical (•COOCH3) |
| [M-Cl]⁺ | [C6H5N2O2]⁺ | 137 | Loss of chlorine radical (•Cl) |
| [C4H2ClN]⁺ | [C4H2ClN]⁺ | 87 | Pyrazine ring fragmentation |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify this compound in a volatile or semi-volatile sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary Column: A non-polar or medium-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
Reagents and Materials:
-
This compound standard.
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Helium (carrier gas), 99.999% purity.
-
Autosampler vials with inserts.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known quantity in the solvent and dilute to fall within the calibration range.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40 - 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To separate and identify this compound in a liquid sample, particularly for non-volatile matrices or when higher sensitivity is required.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S or equivalent).
-
Reversed-Phase C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
Reagents and Materials:
-
This compound standard.
-
LC-MS grade Methanol.
-
LC-MS grade Water.
-
LC-MS grade Formic Acid.
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in Methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For unknown samples, dissolve in Methanol and dilute as necessary. Filter the final solution through a 0.22 µm syringe filter.
-
-
LC-MS Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (Re-equilibration)
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Scan Range: m/z 50 - 400.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the experimental workflows.
Caption: Predicted EI Fragmentation Pathway.
Caption: GC-MS Experimental Workflow.
Caption: LC-MS Experimental Workflow.
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide presents a comprehensive predicted spectrum based on the analysis of structurally analogous compounds and established principles of infrared spectroscopy. This information is crucial for the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from the known frequencies of functional groups and by drawing comparisons with the experimental spectra of related molecules such as methyl pyrazine-2-carboxylate, 2-chloropyrazine, and other substituted pyrazine derivatives.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic C-H |
| ~ 2960 - 2850 | Weak to Medium | C-H Stretch | Methyl (CH₃) group |
| ~ 1730 - 1715 | Strong | C=O Stretch | Ester carbonyl |
| ~ 1600 - 1550 | Medium to Strong | C=N and C=C Stretch | Pyrazine ring skeletal vibrations |
| ~ 1480 - 1440 | Medium | C-H Bend | Methyl (CH₃) asymmetric and symmetric bending |
| ~ 1300 - 1200 | Strong | C-O Stretch | Ester (C-O-C) asymmetric stretch |
| ~ 1150 - 1050 | Medium | C-O Stretch | Ester (C-O-C) symmetric stretch |
| ~ 1100 - 1000 | Medium to Strong | In-plane C-H Bend | Aromatic C-H bending |
| ~ 850 - 750 | Medium to Strong | C-Cl Stretch | Chloro-substituent on the pyrazine ring |
| ~ 800 - 700 | Medium to Strong | Out-of-plane C-H Bend | Aromatic C-H bending |
Interpretation of Key Spectral Features
The infrared spectrum of this compound is expected to be characterized by several key absorption bands that provide structural confirmation. The most prominent feature will be the strong absorption band in the region of 1730-1715 cm⁻¹ , which is indicative of the C=O stretching vibration of the methyl ester group. The presence of aromatic C-H bonds in the pyrazine ring will be evidenced by weak to medium bands in the 3100-3000 cm⁻¹ region. The C-H stretching of the methyl group is expected to appear in the 2960-2850 cm⁻¹ range.
The pyrazine ring itself will exhibit characteristic skeletal vibrations (C=N and C=C stretching) in the 1600-1550 cm⁻¹ region. The strong bands associated with the C-O stretching of the ester linkage are predicted to be in the 1300-1200 cm⁻¹ and 1150-1050 cm⁻¹ ranges. Finally, the presence of the chlorine substituent on the pyrazine ring should give rise to a C-Cl stretching vibration, typically observed in the 850-750 cm⁻¹ region.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The following provides a generalized, yet detailed, methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound.
Objective: To acquire the infrared absorption spectrum of solid this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sample of this compound (crystalline or powder)
-
Potassium Bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.
-
Weigh out approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering effects.
-
-
Pellet Formation:
-
Carefully transfer a portion of the ground mixture into the collar of the pellet-forming die.
-
Distribute the powder evenly across the bottom surface of the die.
-
Place the plunger into the collar and carefully transfer the assembled die to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Close the sample compartment lid.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
Alternative Method (Attenuated Total Reflectance - ATR):
For a quicker, non-destructive analysis, an FT-IR spectrometer equipped with an ATR accessory can be used.
-
Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the infrared spectroscopy analysis process, from initial sample handling to final data interpretation.
Caption: Workflow for FT-IR Analysis of a Solid Sample.
An In-depth Technical Guide to the Solubility and Stability of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloropyrazine-2-carboxylate (CAS No. 23611-75-8) is a heterocyclic compound belonging to the pyrazine class.[1][2][3][4] Pyrazine derivatives are significant in medicinal chemistry, often serving as key intermediates or scaffolds in the development of novel therapeutic agents.[5] Understanding the physicochemical properties of such compounds, particularly their solubility and stability, is fundamental to drug discovery and development. These parameters critically influence a compound's formulation, bioavailability, and shelf-life.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in published literature, this document also outlines standardized experimental protocols for determining these crucial properties, offering a framework for researchers to generate the necessary data in their own laboratories.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Currently, specific quantitative solubility data for this compound in various solvents is not widely available in the public domain. Safety Data Sheets do not specify solubility in water or other common solvents.[6] However, related compounds such as Methyl 3-amino-6-chloropyrazine-2-carboxylate are reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol, while Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is slightly soluble in DMSO and methanol.[7][8] This suggests that polar aprotic and protic organic solvents are potential candidates for dissolving this compound.
To facilitate research and development, the following table has been structured to present solubility data as it is generated.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Water (pH 7.4) | 25 | Data not available | Shake-Flask | |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-Flask | |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-Flask | |
| Methanol | 25 | Data not available | Shake-Flask | |
| Ethanol | 25 | Data not available | Shake-Flask | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask | |
| Acetonitrile | 25 | Data not available | Shake-Flask |
Stability Profile
The chemical stability of a compound is essential for ensuring its safety, efficacy, and shelf-life. According to available safety data, this compound is considered stable under normal and recommended storage conditions, which include an inert atmosphere at 2-8°C.[6][9][10] However, detailed studies on its degradation under various stress conditions (e.g., pH, temperature, light) are not extensively documented. Such studies are crucial to identify potential degradation pathways and products.
The following table is designed for the systematic presentation of stability data.
Table 2: Stability of this compound under Stress Conditions
| Condition | Duration | Purity (%) | Degradation Products Identified | Observations | Reference |
| Hydrolytic | |||||
| pH 1.2 (40°C) | 14 days | Data not available | Data not available | ||
| pH 7.4 (40°C) | 14 days | Data not available | Data not available | ||
| pH 9.0 (40°C) | 14 days | Data not available | Data not available | ||
| Oxidative | |||||
| 3% H₂O₂ (RT) | 7 days | Data not available | Data not available | ||
| Thermal | |||||
| 60°C (Solid State) | 28 days | Data not available | Data not available | ||
| Photolytic | |||||
| ICH Option 2 (Solid State) | 1.2 million lux hours / 200 W h/m² | Data not available | Data not available |
Experimental Protocols
Detailed and standardized protocols are necessary to generate reliable solubility and stability data. The following sections describe common methodologies that can be applied to this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, inert vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PVDF).
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is determined from the measured concentration of the saturated solution.
Stability Testing: ICH Guideline Approach
Forced degradation and long-term stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[12]
Protocol:
-
Forced Degradation (Stress Testing):
-
Hydrolytic Stability: Dissolve the compound in aqueous solutions at various pH levels (e.g., acidic, neutral, basic) and heat to an elevated temperature (e.g., 40-60°C).[13] Analyze samples at predetermined time points.
-
Oxidative Stability: Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.
-
Thermal Stability: Expose the solid compound to high temperatures (e.g., 60°C, 80°C) with and without humidity.[14][15]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Long-Term and Accelerated Stability:
-
Store the compound in its proposed container closure system under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions.[12][16][17]
-
Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[16]
-
-
Analysis:
-
Utilize a stability-indicating analytical method (typically HPLC) capable of separating the intact compound from any potential degradation products.
-
Monitor for changes in appearance, assay (potency), and the formation of degradation products.
-
Mandatory Visualization
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for a Forced Degradation (Stress) Study.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its determination. The outlined protocols, based on industry-standard methodologies, will enable researchers to generate the robust data required for advancing drug development programs. The general stability of the compound under recommended storage conditions is a positive indicator, but comprehensive stress testing is imperative to fully characterize its profile and ensure the development of a safe, effective, and stable pharmaceutical product.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 23611-75-8 [sigmaaldrich.com]
- 4. This compound | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Methyl 3-amino-6-chloropyrazine-2-carboxylate|CAS 1458-03-3 [benchchem.com]
- 8. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [m.chemicalbook.com]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. This compound | 23611-75-8 [sigmaaldrich.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. database.ich.org [database.ich.org]
- 13. raineslab.com [raineslab.com]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
The Chlorine Atom on the Pyrazine Ring: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a chlorine atom onto this electron-deficient ring system provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecules with significant biological and physical properties. This technical guide delves into the potential reactivity of the chlorine atom on the pyrazine ring, offering a comprehensive overview of key reactions, quantitative data, detailed experimental protocols, and mechanistic insights.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the inductive effect of the two nitrogen atoms, makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, and is a cornerstone of chloropyrazine chemistry.
The reactivity of chloropyrazines in SNAr reactions is significantly influenced by the position of the chlorine atom and the nature of the nucleophile. The ring nitrogen atoms substantially enhance reactivity through inductive and mesomeric effects.[1] Electron-withdrawing groups on the pyrazine ring will further activate the chlorine for substitution, while electron-donating groups will have a deactivating effect.[1]
Quantitative Data for Nucleophilic Aromatic Substitution
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Morpholine | 2-Morpholinopyrazine | Various solvents and bases | Moderate to Excellent | [2] |
| Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | THF, Et3N | - | [3] |
| 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | - | - (MIC = 6 µM against M. tuberculosis) | [4] |
| Various Amines | 4-Aminopyrimidine derivatives | PEG 400, 120 °C, 5 min | 92-97 | [5] |
Experimental Protocol: General Procedure for SNAr of 2-Chloropyrazine with an Amine
Materials:
-
2-Chloropyrazine
-
Amine (e.g., morpholine, benzylamine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, THF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask charged with 2-chloropyrazine (1.0 mmol) and the desired amine (1.2 mmol), add the solvent (5 mL).
-
Add the base (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture with stirring at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazine.
Figure 1. General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the pyrazine ring also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions have revolutionized the synthesis of complex pyrazine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a chloropyrazine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6] The reactivity of chloropyrazines in Suzuki coupling can be influenced by the choice of catalyst, ligand, and base. While Pd(PPh₃)₄ can be ineffective in some cases, other catalysts like Pd(dppb)Cl₂ have shown greater efficacy.[7]
| Chloropyrazine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | - |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | - |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | - | Aqueous | High |
Materials:
-
2,5-Dichloropyrazine
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial or standard reaction vessel
Procedure (Microwave): [8]
-
In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025-0.015 mmol).[8]
-
Add 1,4-dioxane (4 mL) and deionized water (2 mL).[8]
-
Seal the vial and irradiate in a microwave reactor at 100-120 °C for 15-30 minutes.[8]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a chloropyrazine and an amine.[9] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[10] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[11]
| Chloropyrazine Derivative | Amine | Catalyst System | Base | Solvent | Yield (%) |
| Aryl bromide | Secondary amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | High |
| Aryl halide | Amine | "XantPhos Pd G3" | DBU | MeCN/PhMe | - |
Materials:
-
Chloropyrazine
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the chloropyrazine (1.0 mmol), amine (1.2 mmol), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.5 equivalents) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Figure 3. Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a chloropyrazine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis.
| Chloropyrazine Derivative | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 3,6-Dicarbonyl-2-chloropyrazine | 1-Hexyne | Pd-Cu catalysis | - | - | - |
| Aryl halide | Terminal alkyne | Pd(PPh)₃, CuI | NBu₃ | THF | - |
Materials:
-
Chloropyrazine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, DIPA)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or glovebox
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chloropyrazine (1.0 mmol), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Figure 4. Catalytic cycles of the Sonogashira coupling reaction.
Other Reactivities
Beyond the canonical SNAr and cross-coupling reactions, the chlorine atom on the pyrazine ring can participate in other transformations, such as regioselective lithiation followed by reaction with electrophiles. For instance, 2-chloropyrazine can undergo regioselective dilithiation at the 3- and 6-positions, opening up avenues for the synthesis of polysubstituted pyrazines.[13]
Conclusion
The chlorine atom on the pyrazine ring is a remarkably versatile functional group that provides access to a vast chemical space. Through well-established methodologies such as nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, researchers can readily introduce a wide range of substituents onto the pyrazine core. This capability is of paramount importance in the fields of drug discovery and materials science, where the fine-tuning of molecular properties is essential for the development of new and improved chemical entities. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and exploration of novel pyrazine-based compounds.
Figure 5. A typical experimental workflow for cross-coupling reactions of chloropyrazines.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activities of Chloropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom to this ring system creates chloropyrazine, a versatile building block for synthesizing derivatives with a wide spectrum of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of these core biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals.
Antimicrobial and Antitubercular Activities
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chloropyrazine derivatives have emerged as a promising class of compounds, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
A notable series of derivatives, 3-benzylaminopyrazine-2-carboxamides, synthesized via aminodehalogenation of 3-chloropyrazine-2-carboxamide, has demonstrated significant antimycobacterial effects.[1] Several compounds in this series exhibit in vitro activity against Mycobacterium tuberculosis H37Rv equivalent or superior to the standard drug pyrazinamide, with some also showing moderate activity against bacteria like Enterococcus faecalis and Staphylococcus aureus.[1]
Quantitative Data: Antimicrobial & Antitubercular Activity
The following table summarizes the minimum inhibitory concentration (MIC) and cytotoxicity (IC50) values for key chloropyrazine derivatives.
| Compound ID | Target Organism | MIC (µM) | Cytotoxicity (IC50 in HepG2 cells, µM) | Reference |
| Compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 6 | ≥ 250 | [1] |
| Compound 4 (3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 42 | 118 | [1] |
| Compound 9 (3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 42 | ≥ 250 | [1] |
| Compound 12 (3-[(3-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide) | M. tuberculosis H37Rv | 42 | 179 | [1] |
| Compound 31 (2",4"-dichlorophenyl derivative) | S. aureus, E. coli, C. albicans, A. niger | 45.37 | >100 (in LO2 cells) | [2] |
| Compound 25 (4"-nitrophenyl derivative) | S. aureus, E. coli, C. albicans, A. niger | 48.67 | >100 (in LO2 cells) | [2] |
Mechanism of Action: Enoyl-ACP Reductase (InhA) Inhibition
Molecular docking studies suggest that a primary mechanism of action for the antitubercular activity of these compounds is the inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is critical for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting InhA, these chloropyrazine derivatives disrupt cell wall integrity, leading to bacterial lysis.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][4][5][6]
-
Inoculum Preparation: Select several colonies of the test microorganism from a fresh culture plate (18-24 hours). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a sterile 96-well microtiter plate, dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. For M. tuberculosis, specific broths (e.g., Middlebrook 7H9) and longer incubation times are required.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer and Cytotoxic Activities
Chloropyrazine derivatives have shown significant potential as anticancer agents, with various mechanisms including the inhibition of DNA synthesis and the modulation of key signaling pathways that are dysregulated in cancer.[7][8][9] For instance, chlorophenylamino-s-triazine derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF7) and colon carcinoma (C26) cell lines.[10]
Quantitative Data: In Vitro Cytotoxic Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2c (3-Cl, piperidine derivative) | MCF7 (Breast) | 4.14 ± 1.06 | [10] |
| Compound 2c (3-Cl, piperidine derivative) | C26 (Colon) | 7.87 ± 0.96 | [10] |
| Compound 3c (3,4-diCl, pyrrolidine derivative) | MCF7 (Breast) | 4.98 ± 0.81 | [10] |
| Compound 3c (3,4-diCl, pyrrolidine derivative) | C26 (Colon) | 3.05 ± 0.52 | [10] |
| Compound 35 (2"-pyridinyl derivative) | DU-145 (Prostate) | 5 ± 1 µg/mL | [2] |
| Chlorpromazine (CPZ) | Various | (Varies by cell line) | [8][9][11] |
Mechanism of Action: Inhibition of Kinase Signaling
A common mechanism for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling pathways that control growth, proliferation, and survival.[12] Many heterocyclic compounds, including pyrazine derivatives, are designed as kinase inhibitors. They typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation and activation of downstream targets. This disruption can halt the uncontrolled proliferation characteristic of cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][14][15]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antiviral Activities
Viral infections remain a major global health threat. Certain chloropyrazine-related compounds, particularly the phenothiazine chlorpromazine, have demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including coronaviruses (SARS-CoV, MERS-CoV), influenza, and Hepatitis C virus (HCV).[17][18][19]
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Chlorpromazine | MERS-CoV | Vero | 9.51 | [19] |
| Chlorpromazine | SARS-CoV | Vero | 12.97 | [19] |
| Chlorpromazine | SARS-CoV-2 | Vero E6 | 8.2 | [20] |
| Chlorpromazine | SARS-CoV-2 | Caco-2 | 11.3 | [20] |
| Fluphenazine | MERS-CoV | Vero | 5.87 | [19] |
| Fluphenazine | HCV | Huh-7.5 | 0.5 ± 0.2 | [19] |
Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis
A key mechanism for the antiviral activity of chlorpromazine is the inhibition of clathrin-mediated endocytosis.[17][20][21] Many viruses exploit this cellular pathway to enter host cells. Chlorpromazine disrupts this process by preventing the assembly of clathrin-coated pits at the cell membrane, effectively trapping the virus on the cell surface and blocking the initial stage of infection.[17][18]
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.[22][23][24][25][26]
-
Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution & Treatment: Prepare serial dilutions of the test compound. Separately, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). Mix the virus with each compound dilution and incubate to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, localizing the infection and forming plaques.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet. Viable cells will stain, while plaques (areas of cell death) will appear as clear zones. Count the plaques in each well.
-
Calculation: Compare the number of plaques in treated wells to untreated control wells to calculate the percentage of inhibition and determine the IC50 value.
Neurological and Neuroprotective Activities
Pyrazine derivatives have also been investigated for their effects on the central nervous system. Tetramethylpyrazine derivatives show promise as neuroprotective agents against oxidative stress, a key factor in neurodegenerative diseases.[27] Concurrently, chlorpromazine, a phenothiazine with a related core structure, is a well-known antipsychotic whose mechanism involves modulating multiple neurotransmitter systems.
Mechanism of Action: Neuroprotection via PI3K/Akt Pathway
Some pyrazine derivatives exert neuroprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[27] This pathway is a critical regulator of cell survival. Upon activation by the derivative, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates pro-apoptotic proteins (like GSK3β), promoting neuronal survival in the face of excitotoxicity or oxidative stress.[27]
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary antipsychotic effect of chlorpromazine is attributed to its role as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway. By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of psychosis.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses a compound's ability to protect neurons from glutamate-induced excitotoxicity.[28][29][30][31][32]
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., HT22) in multi-well plates.
-
Pre-treatment: Treat the neuronal cultures with various concentrations of the test compound for a specified period (e.g., 1-24 hours) before inducing toxicity.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of L-glutamate (e.g., 5 mM for HT22 cells, lower for primary neurons) for 12-24 hours.[30] Control wells should include untreated cells, cells treated with glutamate alone, and cells treated with the compound alone.
-
Assessment of Viability: Following the toxic insult, measure neuronal viability using an appropriate method, such as the MTT assay (described above) or a resazurin-based assay.[30]
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells co-treated with the compound and glutamate to cells treated with glutamate alone. Determine the effective concentration range of the neuroprotective agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Chlorpromazine: a potential anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. The Large Action of Chlorpromazine: Translational and Transdisciplinary Considerations in the Face of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the replication of SARS-CoV-2 in human cells by the FDA-approved drug chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | AP2 binds chlorpromazine [reactome.org]
- 22. benchchem.com [benchchem.com]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Influenza virus plaque assay [protocols.io]
- 25. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. innoprot.com [innoprot.com]
- 32. Neuroprotection from glutamate toxicity with ultra-low dose glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial availability and suppliers of Methyl 6-chloropyrazine-2-carboxylate
An In-depth Guide on the Commercial Availability, Synthesis, and Properties of a Key Chemical Intermediate for Drug Discovery and Development
Methyl 6-chloropyrazine-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its pyrazine core, substituted with both a chlorine atom and a methyl ester group, offers versatile reactive sites for further chemical modifications. This guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, a representative synthesis protocol, and its applications in research.
Commercial Availability and Suppliers
This compound (CAS Number: 23611-75-8) is readily available from a number of commercial suppliers, catering to both research and bulk quantity needs. Purity levels are typically in the range of 95-97%. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Thermo Fisher Scientific | H66682.MD | 95% | 250 mg, 1 g |
| Sigma-Aldrich (Ambeed) | AMBH2D6F01F2 | 97% | Inquire for details |
| Sigma-Aldrich (BLD Pharmatech) | BL3H1F1CC023 | 97% | Inquire for details |
| Apollo Scientific | - | >97% | 1 g, 5 g, 25 g, 100 g, 500 g |
| CyclicPharma | SL10029 | >98% | Inquire for details |
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for this compound is provided in the table below. This data is essential for safe handling, storage, and for planning chemical reactions.[1]
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | White to yellow to brown or gray solid |
| CAS Number | 23611-75-8 |
| IUPAC Name | This compound |
| InChI Key | MVVYUJFEXRODQA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=CC(Cl)=N1 |
| Storage Temperature | 2-8°C, under inert atmosphere |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocols
This compound is primarily used as an intermediate in organic synthesis. The following section details a representative protocol for its synthesis from its corresponding carboxylic acid.
Synthesis of this compound from 6-Chloropyrazine-2-carboxylic acid
This protocol describes a standard esterification procedure. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst. An alternative, often higher-yielding method, involves the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.
Method 1: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) or p-toluenesulfonic acid (TsOH), to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Method 2: Via Acid Chloride
-
Acid Chloride Formation: In a fume hood, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases and the reaction is complete (monitored by TLC).
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool in an ice bath. Add methanol (1.5-2 equivalents) dropwise. It is advisable to also add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to scavenge the HCl produced.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water, a mild aqueous acid (e.g., 1M HCl) to remove the base, and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as described in Method 1.
Applications in Research and Drug Discovery
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds. The chlorine atom can be displaced by nucleophiles, and the ester group can be hydrolyzed or converted to other functional groups, such as amides. A notable application is in the synthesis of novel anti-tubercular agents. For instance, the carboxylic acid precursor has been used to synthesize a series of 6-chloropyrazine-2-carboxamides, which have been evaluated for their potential activity against Mycobacterium tuberculosis.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of this compound via the acid chloride intermediate method.
Caption: Synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinecarboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Notably, Pyrazinamide is a frontline drug for the treatment of tuberculosis. The synthesis of novel pyrazinecarboxamide derivatives is a key strategy in the discovery of new therapeutic agents with potential applications as antimycobacterial, antifungal, and anticancer agents. Methyl 6-chloropyrazine-2-carboxylate is a versatile and readily available starting material for the synthesis of a diverse library of N-substituted pyrazine-2-carboxamides. This document provides detailed application notes and experimental protocols for the synthesis of amides from this compound.
General Reaction Scheme
The primary transformation involves the reaction of this compound with a primary or secondary amine to form the corresponding amide. This can be achieved through several methods, including direct thermal aminolysis, catalyzed amidation, and microwave-assisted synthesis.
Caption: General reaction for the synthesis of N-substituted-6-chloropyrazine-2-carboxamides.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method for the amidation of this compound can significantly impact reaction efficiency, yield, and substrate scope. Below is a summary of common methods with typical reaction conditions and expected outcomes.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Thermal Aminolysis | None | Neat or High-boiling solvent (e.g., xylene) | 100-160 | 12-48 | 40-70 | Simple procedure, but requires high temperatures and long reaction times. May not be suitable for thermally sensitive substrates.[1] |
| Catalytic Amidation | Lewis acids (e.g., ZrCl₄, HfCl₄), Boronic acids | Toluene, DMSO | 70-140 | 6-24 | 60-90 | Milder reaction conditions compared to thermal methods. Catalyst choice is crucial for efficiency.[1] |
| Microwave-Assisted | None or Catalyst (e.g., CAN) | Neat or polar solvent (e.g., DMF) | 150-200 | 0.25-2 | 75-95 | Significant reduction in reaction time. Can be performed solvent-free, aligning with green chemistry principles.[2][3] |
Experimental Protocols
Protocol 1: Thermal Aminolysis
This protocol describes the direct reaction of this compound with an amine at elevated temperatures.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline, or other primary/secondary amines)
-
High-boiling point solvent (e.g., xylene or neat)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.2-2.0 eq).
-
If using a solvent, add a sufficient amount of xylene to ensure proper mixing.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 140-160 °C and stir for 12-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexane).
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Amidation
This protocol utilizes a Lewis acid catalyst to facilitate the amidation under milder conditions than thermal aminolysis.
Materials:
-
This compound
-
Amine
-
Lewis acid catalyst (e.g., ZrCl₄, HfCl₄, 10 mol%)
-
Anhydrous solvent (e.g., toluene, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or equivalent glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
Add this compound (1.0 eq) and the Lewis acid catalyst (0.1 eq) to the flask.
-
Add anhydrous solvent to dissolve the solids.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 70-110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis
This protocol describes a rapid and efficient method for amide synthesis using microwave irradiation.
Materials:
-
This compound
-
Amine
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the amine (1.5 eq).
-
The reaction can be run neat or with a small amount of a high-boiling polar solvent like DMF or DMSO.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at a temperature between 150-200 °C for 15-120 minutes.
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
Open the vial and dilute the contents with a suitable organic solvent.
-
The product can be isolated by precipitation, filtration, or extraction as described in the previous protocols.
-
Purify the product as necessary.
Experimental Workflow
The general workflow for the synthesis and characterization of N-substituted-6-chloropyrazine-2-carboxamides is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine moiety is a significant heterocyclic scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The functionalization of the pyrazine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. Among these methods, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used strategy for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of Methyl 6-chloropyrazine-2-carboxylate, a key building block for the synthesis of 6-arylpyrazine-2-carboxamides and other derivatives with potential therapeutic applications, including as antitrypanosomal agents.[5]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The reactivity of the aryl chloride can be influenced by the electronic nature of the substituents on the pyrazine ring.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids. These reactions are typically performed using a palladium catalyst and a suitable ligand and base in a solvent mixture.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | [5] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 82 | [5] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 | [5] |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [5] |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 75 | [6] |
| 6 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 95 | 68 | [7] |
Note: Yields are for the isolated coupled product, the methyl 6-arylpyrazine-2-carboxylate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 7:3:2 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 6-arylpyrazine-2-carboxylate.[5]
Mandatory Visualizations
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: Synthetic pathway to bioactive 6-arylpyrazine-2-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
Methyl 6-chloropyrazine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing methyl carboxylate group. This electronic characteristic makes the chlorine atom at the 6-position highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, including amines, ethers, and thioethers, providing a straightforward pathway to novel pyrazine derivatives.
The products of these reactions are key intermediates in the synthesis of various biologically active compounds. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, and their synthesis is a focal point in the development of new therapeutic agents. The SNAr reaction is favored on this substrate because the electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2]
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the chlorine leaving group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[1] The electron density is delocalized onto the electron-withdrawing pyrazine nitrogens and the carboxylate group.
-
Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.
Caption: General mechanism for the SNAr reaction.
Application Data: Representative Nucleophilic Substitutions
The following table summarizes typical reaction conditions and expected outcomes for the substitution of the 6-chloro position with various nucleophiles. Yields are representative and can vary based on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 80 - 120 | 75 - 95 |
| Secondary Amine | Morpholine | DIPEA | Acetonitrile | 60 - 100 | 80 - 98 |
| Alkoxide | Sodium Methoxide | - | Methanol | 25 - 65 | 70 - 90 |
| Thiolate | Sodium Thiophenoxide | - | DMF | 25 - 80 | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(phenylamino)pyrazine-2-carboxylate (Amine Nucleophile)
This protocol details the reaction of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 5.8 mmol).
-
Add anhydrous DMF (20 mL) to dissolve the starting material.
-
Add aniline (0.59 mL, 6.4 mmol, 1.1 eq) and potassium carbonate (1.6 g, 11.6 mmol, 2.0 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Methyl 6-methoxypyrazine-2-carboxylate (Alkoxide Nucleophile)
This protocol details the reaction with sodium methoxide.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (25% solution in methanol, 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 5.8 mmol) in anhydrous methanol (25 mL) in a round-bottom flask with a stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sodium methoxide solution (e.g., 3.1 mL, 8.7 mmol, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography if necessary.
General Experimental Workflow
The following diagram outlines the typical workflow for performing, isolating, and characterizing the products from the SNAr reactions described.
Caption: A typical laboratory workflow for SNAr reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 6-chloropyrazine-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, and the functionalization of its C-6 position via cross-coupling reactions is a critical step in the development of novel pharmaceuticals. The following sections detail protocols for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is influenced by the electron-deficient nature of the pyrazine ring, which facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst. However, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The following protocols are based on established methodologies for similar chloropyrazine and chloroheterocyclic systems and provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Phenylboronic acid | 1.2 - 1.5 equiv |
| Catalyst System | |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | SPhos (4-10 mol%) or PPh₃ (8-20 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 95% |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-phenylpyrazine-2-carboxylate.
Stille Coupling
The Stille coupling enables the formation of C-C bonds by reacting an organotin compound with an organic halide. This method is particularly useful for coupling with a wide range of organostannanes, including those bearing vinyl, aryl, and alkynyl groups.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
Table 2: Reaction Parameters for Stille Coupling
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Tributyl(phenyl)stannane | 1.1 - 1.3 equiv |
| Catalyst System | |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%) |
| Ligand | PPh₃ (8-20 mol%) or AsPh₃ (8-20 mol%) |
| Additive | CuI (optional, 10-20 mol%) |
| Solvent | Toluene or Dioxane |
| Temperature | 90 - 120 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 90% |
Procedure:
-
In a dry Schlenk flask, dissolve this compound (1.0 mmol) and tributyl(phenyl)stannane (1.1 mmol) in the chosen solvent (e.g., 5 mL of toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if used, the copper(I) iodide additive (0.1 mmol).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) under an inert atmosphere.
-
Stir the reaction for the indicated time (e.g., 16 hours), monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield methyl 6-phenylpyrazine-2-carboxylate.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 6-alkynylpyrazine-2-carboxylates.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Table 3: Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Phenylacetylene | 1.2 - 2.0 equiv |
| Catalyst System | |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6 - 24 hours |
| Typical Yield | 75 - 98% |
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (e.g., 5 mL of THF), add phenylacetylene (1.5 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide co-catalyst (0.05 mmol).
-
Add the base (e.g., triethylamine, 3.0 mmol).
-
Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to obtain methyl 6-(phenylethynyl)pyrazine-2-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 6-aminopyrazine derivatives. This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in many pharmaceutical compounds.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Table 4: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Morpholine | 1.2 - 1.5 equiv |
| Catalyst System | |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | Xantphos (2-6 mol%) or BINAP (2-6 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 8 - 24 hours |
| Typical Yield | 65 - 90% |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent (e.g., 5 mL of toluene) followed by the amine (e.g., morpholine, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).
-
Stir for the required time (e.g., 12 hours) and then cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to give methyl 6-morpholinopyrazine-2-carboxylate.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 6-position of the pyrazine ring.
Experimental Protocol: Heck Reaction of this compound with Styrene
Table 5: Reaction Parameters for Heck Reaction
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Styrene | 1.5 - 2.0 equiv |
| Catalyst System | |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%) |
| Base | Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (1.5 - 2.5 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) |
| Temperature | 100 - 140 °C |
| Reaction Time | 16 - 48 hours |
| Typical Yield | 50 - 80% |
Procedure:
-
To a pressure tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), and the ligand (e.g., P(o-tol)₃, 0.06 mmol).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., 5 mL of DMF).
-
Add the alkene (e.g., styrene, 1.8 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
After stirring for the specified time (e.g., 24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting residue by column chromatography to afford methyl 6-styrylpyrazine-2-carboxylate.
Visualizations
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols: Methyl 6-chloropyrazine-2-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloropyrazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its pyrazine core, substituted with both an electron-withdrawing ester group and a reactive chlorine atom, allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for its use in key synthetic reactions.
Overview of Synthetic Applications
This compound is primarily utilized in three main types of reactions, leveraging the reactivity of the chloro substituent and the carboxylate group:
-
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The electron-deficient pyrazine ring facilitates the displacement of the chlorine atom by various nucleophiles. This is a common strategy for introducing amine, ether, and thioether functionalities. A prominent application is in the synthesis of pyrazinamide analogs, which are investigated for their antitubercular properties.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
-
Modification of the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a widely used strategy in the development of novel therapeutic agents, including potential inhibitors of various enzymes.
Experimental Protocols and Data
Amide Synthesis via Hydrolysis and Amidation
A key application of this compound is in the synthesis of substituted pyrazinecarboxamides. This is typically a two-step process involving the initial hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with a desired amine.
Step 1: Hydrolysis of this compound
A green and efficient method for the hydrolysis of this compound to 5-chloropyrazine-2-carboxylic acid has been developed using lithium hydroxide in water. This method offers the advantages of simple operation, environmentally friendly conditions, and high product yield.[1]
Protocol 2.1.1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve lithium hydroxide (1.01 equivalents) in water.
-
To this solution, add this compound (1.0 equivalent) portion-wise over 1.5 hours while maintaining the reaction temperature.
-
Stir the mixture until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-chloropyrazine-2-carboxylic acid.
-
Step 2: Amide Coupling
The resulting 6-chloropyrazine-2-carboxylic acid can be coupled with a variety of amines to produce a library of pyrazinamide analogs. A common method involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the amine.
Protocol 2.1.2: General Procedure for Amide Synthesis
-
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or 2,4,6-trichlorobenzoyl chloride (TCBC)
-
Appropriate amine
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., THF, benzene)
-
Dichloromethane (DCM)
-
Aqueous work-up solutions (5% HCl, 5% NaOH, 5% Na₂CO₃, brine)
-
Drying agent (e.g., MgSO₄)
-
-
Procedure using Thionyl Chloride: [2]
-
A mixture of 6-chloropyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.
-
Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.
-
The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.
-
The mixture is stirred for a specified time, and the product is isolated by filtration and purified by recrystallization.
-
-
Procedure using TCBC: [3]
-
In a round-bottom flask, a mixture of 6-chloropyrazine-2-carboxylic acid (1 equiv), TCBC (1 equiv), and TEA (1 equiv) in THF is stirred for 20 minutes at room temperature.
-
DMAP (1 equiv) is added, followed by the dropwise addition of the corresponding amine (0.25 equiv).
-
The mixture is heated at 50-55 °C for 1 hour.
-
After cooling, the mixture is filtered and the filtrate is extracted with dichloromethane.
-
The organic layer is washed sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and water, then dried over MgSO₄ and concentrated under vacuum.
-
The crude product is purified by column chromatography.
-
Table 1: Synthesis of 6-chloropyrazine-2-carboxamides
| Amine Substrate | Coupling Method | Yield (%) | Biological Activity | Reference |
| Various substituted anilines | Thionyl chloride | Not specified in detail | Antifungal, antimycobacterial | [1] |
| Octylamine | TCBC | 71-75% | Predicted anti-tuberculosis | [3] |
| Various ring-substituted aminothiazoles and anilines | Thionyl chloride | Not specified in detail | Antimycobacterial, antifungal | [2] |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate 6-aryl-pyrazine-2-carboxylates. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. While a specific protocol for this exact substrate is not widely published with extensive data, the following protocol is adapted from procedures for similar chloropyrazine derivatives.[4][5]
Protocol 2.2.1: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, DME)
-
-
Procedure:
-
To a degassed mixture of this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv) in the chosen solvent system, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyrazine-2-carboxylate.
-
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | General Suzuki Conditions |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | General Suzuki Conditions |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | [6] |
Other Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the chloro-substituent on the pyrazine ring also allows for other important palladium-catalyzed transformations, such as the Buchwald-Hartwig amination for the formation of C-N bonds and the Sonogashira coupling for the formation of C-C triple bonds.
Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl pyrazines by coupling this compound with a primary or secondary amine. Typical conditions involve a palladium catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., XantPhos, RuPhos) and a strong base (e.g., NaOtBu, K₃PO₄).[7][8]
Sonogashira Coupling: This coupling reaction with terminal alkynes introduces an alkynyl moiety at the 6-position of the pyrazine ring. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine).[9][10][11]
Biological Activity and Signaling Pathways of Derivatives
Derivatives of this compound, particularly the pyrazinamide analogs, have shown significant promise as antitubercular agents. The mechanism of action of pyrazinamide, a cornerstone of tuberculosis therapy, and its analogs is complex and multifaceted.
Mechanism of Action of Pyrazinamide Analogs against Mycobacterium tuberculosis
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] POA is believed to have multiple targets within the mycobacterial cell.
-
Disruption of Coenzyme A (CoA) Biosynthesis: A primary target of POA is the enzyme aspartate decarboxylase (PanD), which is a key enzyme in the biosynthesis of pantothenate and, consequently, Coenzyme A.[12][13] Inhibition of PanD leads to the depletion of CoA, which is essential for numerous metabolic processes, ultimately leading to cell death.[12]
-
Disruption of Membrane Energetics: POA can disrupt the membrane potential and inhibit membrane transport functions in M. tuberculosis. This effect is more pronounced at acidic pH, which is characteristic of the environment within tuberculous lesions.[2]
-
Inhibition of Fatty Acid Synthase I (FAS-I): Some studies suggest that POA can inhibit mycobacterial fatty acid synthase I, an enzyme crucial for the synthesis of fatty acids required for the bacterial cell wall.[1][14]
The following diagrams illustrate the synthetic workflow and the proposed signaling pathway for the antitubercular activity of pyrazinamide analogs.
Caption: Synthetic routes from this compound.
Caption: Proposed mechanisms of action of pyrazinoic acid.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and amide bond formation provides access to a diverse range of complex molecules. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis to effectively utilize this important synthetic intermediate.
References
- 1. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application in the Synthesis of Potential Antimycobacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel chemical entities with potential antimycobacterial activity. The information compiled herein is intended to serve as a practical guide for researchers engaged in the discovery and development of new therapeutics against Mycobacterium tuberculosis and other mycobacterial species.
Application Notes
The global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of new antimycobacterial agents with novel mechanisms of action.[1][2] This document focuses on several promising classes of synthetic compounds that have demonstrated significant in vitro activity against M. tuberculosis. These include 1,2,3-triazoles, hydrazone derivatives, quinoxalines, and benzimidazoles.
1,2,3-Triazole Derivatives: The 1,2,3-triazole scaffold has attracted considerable attention in medicinal chemistry due to its synthetic accessibility via "click chemistry" and its broad range of biological activities.[3][4] In the context of antimycobacterial research, 1,2,3-triazole derivatives have been shown to inhibit various mycobacterial targets. The synthesis often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction.[4][5]
Hydrazone Derivatives: Hydrazones, characterized by the C=N-N linkage, are another critical pharmacophore in the development of new anti-TB drugs. Many isoniazid-derived hydrazones have been synthesized to overcome resistance mechanisms associated with the parent drug.[6][7][8] A key target for this class of compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[6][8]
Quinoxaline 1,4-di-N-oxide Derivatives: Quinoxaline derivatives, particularly the 1,4-di-N-oxides, have shown potent activity against both replicating and non-replicating M. tuberculosis.[1][3][9] Their synthesis is often achieved through the Beirut reaction. These compounds are of particular interest for their potential to treat latent TB infections.
Benzimidazole Derivatives: The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including antimycobacterial effects.[10][11][12][13] Synthetic strategies often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[12][13]
Experimental Protocols
Protocol 1: General Synthesis of 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole Derivatives[4]
This protocol describes a typical "click chemistry" approach for synthesizing 1,2,3-triazole derivatives.
Step 1: Synthesis of (prop-2-yn-1-yloxy)benzene (Propargyl Phenyl Ether)
-
To a solution of phenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (prop-2-yn-1-yloxy)benzene.
Step 2: Synthesis of Benzyl Azide
-
Caution: Benzyl azide is potentially explosive. Handle with appropriate safety precautions.
-
Dissolve benzyl bromide (1.0 eq) in a mixture of acetone and water (4:1).
-
Add sodium azide (NaN₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
After reaction completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to yield benzyl azide.
Step 3: Copper-catalyzed Azide-Alkyne Cycloaddition
-
In a round-bottom flask, dissolve the synthesized (prop-2-yn-1-yloxy)benzene (1.0 eq) and benzyl azide (1.0 eq) in a 3:1 mixture of t-BuOH and water.
-
Add copper(II) acetate (Cu(OAc)₂, 0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole derivative by recrystallization or column chromatography.
Protocol 2: Synthesis of Isoniazid-Based Hydrazones[6][14]
This protocol outlines the synthesis of hydrazone derivatives from isoniazid and a substituted aldehyde.
-
Dissolve isoniazid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add an equimolar amount (1.0 eq) of the desired substituted aldehyde dissolved in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazone derivative.
Protocol 3: Microplate Alamar Blue Assay (MABA) for MIC Determination[2][15][16][17]
This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.
-
Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate. The final volume in each well should be 100 µL before adding the bacterial inoculum.
-
Prepare an inoculum of M. tuberculosis H37Rv (or other strains) adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include drug-free wells as growth controls and wells with media only as sterile controls.
-
Seal the plate with paraffin film and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate at 37 °C for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 4: Intracellular Activity Assay in Macrophages[18][19][20]
This protocol assesses the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.
-
Seed murine bone marrow-derived macrophages or a human macrophage-like cell line (e.g., THP-1) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis (e.g., H37Rv) at a multiplicity of infection (MOI) of 1-10 for 4 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of the test compound to the infected cells. Include untreated infected cells as a positive control for bacterial growth and an established anti-TB drug (e.g., rifampicin) as a positive control for inhibition.
-
Incubate the plates at 37 °C in a 5% CO₂ atmosphere for 3-5 days.
-
After the incubation period, lyse the macrophages with a solution of 0.1% Triton X-100 in PBS.
-
Determine the number of viable intracellular bacteria by plating serial dilutions of the cell lysate on Middlebrook 7H11 agar plates.
-
Incubate the agar plates at 37 °C for 3-4 weeks and count the colony-forming units (CFU).
-
The activity of the compound is determined by the reduction in CFU compared to the untreated control.
Data Presentation
Table 1: Antimycobacterial Activity of Representative Synthetic Compounds
| Compound Class | Representative Compound | Target Strain | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) | Reference |
| 1,2,3-Triazole | 1-Benzyl-4-((4-bromophenoxy)methyl)-1H-1,2,3-triazole | M. tuberculosis H37Rv | 5.8 | > 100 | [4] |
| Hydrazone | Isonicotinohydrazide derivative (IP11) | M. tuberculosis H37Rv | 1.56 | > 50 | [8] |
| Quinoxaline | 3-Methyl-2-benzylcarboxamide-quinoxaline 1,4-di-N-oxide | M. tuberculosis H37Rv | 0.78 | > 20 | [1] |
| Benzimidazole | 2-(Thiophen-2-yl)-5-nitro-1H-benzo[d]imidazole | M. tuberculosis H37Rv | 0.012 | Not Reported | [10][11] |
| Reference Drug | Isoniazid | M. tuberculosis H37Rv | 0.025 - 0.1 | - | [8] |
| Reference Drug | Rifampicin | M. tuberculosis H37Rv | 0.05 - 0.2 | - | [1] |
Note: MIC and cytotoxicity values are compiled from various sources and should be considered as representative examples. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Visualizations
References
- 1. Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimycobacterial activity of new quinoxaline-2- carboxamide 1,4-di-N-oxide derivatives. [dadun.unav.edu]
- 10. Frontiers | Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles [frontiersin.org]
- 11. Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note 1: Novel Antifungal Agents and Their Mechanisms of Action
An urgent need for new therapeutic options against fungal infections is driven by the rise of drug-resistant strains and the limited number of available antifungal drug classes.[1][2] The development of novel antifungal compounds is critical to address this growing public health concern. This document provides detailed application notes on new antifungal agents and their targeted pathways, along with standardized protocols for their discovery and evaluation, aimed at researchers, scientists, and drug development professionals.
Recent breakthroughs in antifungal research have led to the development of several promising compounds with novel mechanisms of action that overcome the limitations of existing therapies.[3][4] These agents target different essential components of the fungal cell, from the cell wall and membrane to intracellular biosynthetic pathways.[5]
The major classes of antifungal agents currently in clinical use include polyenes, azoles, echinocandins, and pyrimidines.[3] However, new agents are emerging that either improve upon these classes or introduce entirely new ones. For example, Rezafungin is a next-generation echinocandin with a longer half-life, allowing for less frequent dosing.[4] Ibrexafungerp, a triterpenoid, is the first in a new class of glucan synthase inhibitors, available orally.[1][6] Other innovative compounds like Olorofim and Fosmanogepix inhibit fungus-specific pathways, such as pyrimidine and glycosylphosphatidylinositol (GPI) biosynthesis, respectively, showcasing high selectivity and reduced potential for host toxicity.[1][5]
Table 1: Summary of Novel Antifungal Compounds in Development
| Compound | Class | Mechanism of Action | Primary Fungal Targets |
| Ibrexafungerp | Triterpenoid | Inhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis.[1][6] | Candida spp. (including C. auris), Aspergillus spp.[6] |
| Rezafungin | Echinocandin | Inhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis.[4] | Candida spp., Aspergillus spp.[6] |
| Fosmanogepix | Tetrazole | Inhibits the fungal enzyme Gwt1, blocking a key step in GPI anchor biosynthesis.[1] | Broad-spectrum including Candida spp., Aspergillus spp., and other rare molds.[2] |
| Olorofim | Orotomide | Inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[4][5] | Broad-spectrum activity against molds, including azole-resistant Aspergillus and endemic fungi.[5] |
| T-2307 | Arylamidine | Disrupts mitochondrial membrane potential, leading to inhibition of the respiratory chain.[7] | Candida spp., Cryptococcus spp., Aspergillus spp.[7] |
| AM-2-19 (SF001) | Polyene | Selectively extracts ergosterol from fungal cell membranes, with reduced binding to mammalian cholesterol.[7] | Candida spp., including multidrug-resistant strains like C. auris.[7] |
| Mandimycin | Polyene Macrolide | Disrupts fungal cell membranes by forming pores, with a unique structure that improves bioavailability.[8] | Broad-spectrum activity against drug-resistant fungal strains.[8] |
Application Note 2: Fungal Stress Response Pathways as Drug Targets
Fungi possess sophisticated signaling pathways to respond to environmental stress, including the stress induced by antifungal agents. These pathways are critical for fungal survival and virulence and represent promising targets for novel therapeutic strategies.[9][10] Understanding how fungi adapt to drug-induced stress can reveal vulnerabilities that can be exploited for combination therapies or the development of drugs that counteract resistance mechanisms.
Key stress response pathways include:
-
Cell Wall Integrity (CWI) Pathway : This Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cell wall damage, such as that caused by echinocandins or azoles which disrupt cell membrane ergosterol synthesis.[9] It orchestrates cell wall remodeling to maintain cellular integrity.
-
High Osmolarity Glycerol (HOG) Pathway : Another MAPK pathway that responds to osmotic stress and oxidative stress, which can be secondary effects of some antifungal agents.[9]
-
Calcineurin Pathway : This pathway is crucial for fungal virulence, stress response, and the development of tolerance to azoles and echinocandins.[3][11] It regulates ion homeostasis and cell wall synthesis. The immunosuppressive drug FK506 targets calcineurin, and efforts are underway to develop fungal-specific inhibitors to avoid host effects.[3]
-
Ras/cAMP/PKA Pathway : This pathway is involved in sensing nutrients and regulating key virulence factors, including morphological transitions (e.g., yeast-to-hyphae) and biofilm formation, which are important for pathogenicity and drug resistance.[11][12]
Caption: Fungal stress pathways activated by antifungal agents.
Protocol 1: High-Throughput Screening for Novel Antifungal Compounds
This protocol outlines a generalized workflow for the initial in-vitro screening of a compound library to identify potential antifungal "hits." The discovery of Olorofim, for instance, resulted from the screening of a large chemical library.[4]
Caption: Logical workflow for identifying lead antifungal compounds.
Methodology:
-
Preparation of Fungal Inoculum: a. Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.[13] b. Prepare a cell suspension in sterile saline or RPMI-1640 medium. c. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[14] d. Further dilute the inoculum to the final testing concentration as specified by standardized methods (e.g., CLSI M27).[14]
-
Primary Screening: a. Dispense the prepared fungal inoculum into 96- or 384-well microtiter plates. b. Add compounds from a chemical library to each well at a single, fixed concentration (e.g., 10 µM). Include positive (e.g., fluconazole) and negative (e.g., DMSO vehicle) controls. c. Incubate plates at 35°C for 24-48 hours. d. Measure fungal growth, typically by assessing optical density (OD) at 600 nm or using a metabolic indicator like resazurin. e. Identify "hits" as compounds that inhibit fungal growth above a predetermined threshold (e.g., >80% inhibition).
-
Secondary Assays (Hit Confirmation and Characterization): a. Dose-Response Analysis: Test the primary hits over a range of concentrations to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀). b. Cytotoxicity Assay: Evaluate the toxicity of confirmed hits against mammalian cell lines (e.g., HepG2, HEK293) to assess selectivity. A desirable compound shows high potency against the fungus and low toxicity to host cells. c. Spectrum of Activity: Test the compounds against a panel of clinically relevant fungal pathogens, including resistant isolates, to determine their spectrum of activity.
Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[15] This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Step-by-step workflow for determining the MIC value.
Methodology:
-
Materials and Reagents:
-
Procedure: a. Drug Dilution: Prepare a 2-fold serial dilution of the antifungal agent directly in the microtiter plate. Typically, 100 µL of RPMI-1640 is added to wells 2-12. Add 200 µL of the starting drug concentration to well 1. Serially transfer 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. Well 12 serves as the drug-free growth control. b. Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1, Step 1. The final inoculum concentration in the wells should be approximately 0.5-2.5 x 10³ CFU/mL.[14] c. Inoculation: Add 100 µL of the final adjusted fungal inoculum to each well of the plate. d. Incubation: Cover the plates and incubate at 35°C for 24 hours (for Candida spp.) or longer for slower-growing organisms. e. MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free control well. For azoles, this is typically a 50% reduction in turbidity (MIC-2).[15] For other agents like amphotericin B, it is the concentration with no visible growth. The endpoint can be determined visually or by reading the optical density with a plate reader.
Table 2: Example Interpretive Criteria for Fluconazole against Candida Species (CLSI M60)
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible (S) |
| 4 | Susceptible-Dose Dependent (S-DD) |
| ≥ 8 | Resistant (R) |
| Note: Interpretive criteria are species-specific and subject to updates by standards organizations like CLSI.[15] |
References
- 1. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Future of Antifungal Drug Therapy: Novel Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Hope on the Horizon: Novel Fungal Treatments in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antifungal strategies and drug development against WHO critical priority fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new antifungal hope for drug-resistant fungi | Drug Discovery News [drugdiscoverynews.com]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling mechanisms involved in stress response to antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Signaling Pathways Regulating Dimorphism in Medically Relevant Fungal Species | MDPI [mdpi.com]
- 13. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate
Introduction
The hydrolysis of methyl 6-chloropyrazine-2-carboxylate is a fundamental chemical transformation that yields 6-chloropyrazine-2-carboxylic acid. This product is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of the reactive carboxylic acid group and the chlorinated pyrazine ring, which can be further modified to create diverse molecular architectures with desired biological activities. This document provides a detailed, environmentally friendly, and efficient protocol for this hydrolysis reaction, suitable for researchers and professionals in drug development and chemical synthesis.
Reaction Scheme
The hydrolysis reaction proceeds as follows:
Experimental Protocol
This protocol is adapted from a green and efficient hydrolysis method that utilizes lithium hydroxide in an aqueous medium, eliminating the need for organic solvents during the reaction and separation phases.[2][3]
Materials and Equipment:
-
This compound (Starting Material)
-
Lithium hydroxide (LiOH)
-
Concentrated Hydrochloric acid (HCl)
-
Water
-
2 L round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Reaction Setup: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 24.24 g (1.01 mol) of lithium hydroxide in 1 L of water.
-
Addition of Ester: Cool the lithium hydroxide solution using an ice bath. Begin the portion-wise addition of 172.5 g (1.0 mol) of this compound to the stirred solution. The addition should be carried out over a period of 1.5 hours, ensuring the reaction temperature is maintained below 40 °C.
-
Reaction Monitoring: After the complete addition of the ester, continue stirring the reaction mixture at room temperature for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 2. This will cause the product, 6-chloropyrazine-2-carboxylic acid, to precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with 200 mL of cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to obtain the final 6-chloropyrazine-2-carboxylic acid.
Data Presentation
The following table summarizes the quantitative data obtained from the described hydrolysis procedure.[2]
| Parameter | Value |
| Yield of Product | 95.8% |
| Elemental Analysis | |
| Calculated for C₅H₃ClN₂O₂ | C, 37.88%; H, 1.91%; N, 17.67% |
| Found | C, 37.77%; H, 1.95%; N, 17.74% |
Product Characterization:
-
Appearance: White to off-white solid.[1]
-
Melting Point: 160 °C (decomposes).[1]
-
Purity (HPLC): ≥ 96%.[1]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps of the hydrolysis of this compound.
Caption: Workflow for the hydrolysis of this compound.
References
Application Notes: Derivatization of Methyl 6-chloropyrazine-2-carboxylate for Medicinal Chemistry
Introduction The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and diuretic properties.[3][4][5] Methyl 6-chloropyrazine-2-carboxylate is a versatile starting material for the synthesis of novel pyrazine-based drug candidates. The presence of a chloro-substituent and a methyl ester group provides two key handles for chemical modification, allowing for the systematic exploration of the chemical space around the pyrazine core to optimize biological activity and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the derivatization of this compound through common and robust synthetic methodologies, including amide bond formation and palladium-catalyzed cross-coupling reactions.
Derivatization Strategies and Medicinal Chemistry Relevance
The two primary sites for derivatization on this compound are the C2 ester and the C6 chloro positions. This allows for the generation of diverse compound libraries through orthogonal chemical transformations.
Caption: General derivatization strategies for this compound.
1. Modification at the C2 Position: Amide Bond Formation The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amide synthesis.[6] Amide coupling with a diverse range of amines introduces substituents that can modulate solubility, form key hydrogen bonds with biological targets, and alter the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
2. Modification at the C6 Position: Cross-Coupling Reactions The chlorine atom at the C6 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for forming C-C and C-N bonds.[5]
-
Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups, which are crucial for targeting protein-protein interactions and exploring hydrophobic pockets in enzyme active sites, particularly in kinase inhibitors.[7][8]
-
Buchwald-Hartwig Amination: This method forms C-N bonds, allowing the introduction of primary and secondary amines.[9] This is vital for improving aqueous solubility and introducing basic centers that can form salt bridges with acidic residues in target proteins.
-
Sonogashira Coupling: This reaction introduces alkyne functionalities, which can be used as rigid linkers or as precursors for further transformations.[10][11] The resulting arylalkynes are found in various biologically active molecules.[12]
Biological Activity Data
Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against a range of biological targets. The following tables summarize representative quantitative data for synthesized analogs.
Table 1: Antimycobacterial and Photosynthesis-Inhibiting Activity of 6-Chloropyrazine-2-carboxamide Derivatives Data sourced from Jílková et al.[13]
| Compound ID | Substituent (R) on Amide Nitrogen | Antimycobacterial Activity (% Inhibition vs. M. tuberculosis) | Photosynthesis Inhibition IC₅₀ (mmol·dm⁻³) |
|---|---|---|---|
| 2d | 3-Methylphenyl | >20% | - |
| 2m | 3,5-bis(Trifluoromethyl)phenyl | - | 0.026 |
| 2o | 3,5-bis(Trifluoromethyl)phenyl (with 5-tert-butyl) | 72% | - |
Table 2: Anticancer Activity of Pyrazine-Chalcone Hybrids Data sourced from Li et al.[1]
| Compound ID | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 46 | BPH-1 | 10.4 |
| 46 | MCF-7 | 9.1 |
| 47 | PC12 | 16.4 |
| 48 | BEL-7402 | 10.74 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the starting ester to its corresponding carboxylic acid, a necessary intermediate for amide coupling.[6]
-
Reagents & Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, aqueous solution)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in water.
-
Add LiOH (1.1-1.5 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture with an aqueous HCl solution to pH 2-3.
-
The resulting precipitate (6-chloropyrazine-2-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
-
Protocol 2: Synthesis of 6-Chloro-N-aryl/alkylpyrazine-2-carboxamides
This protocol details the coupling of 6-chloropyrazine-2-carboxylic acid with various amines.[14]
-
Reagents & Materials:
-
6-Chloropyrazine-2-carboxylic acid (from Protocol 1)
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Substituted amine (e.g., aniline, benzylamine, octylamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Aqueous solutions of HCl (5%), NaOH (5%), NaHCO₃ (5%)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 equiv), TCBC (1.0 equiv), and TEA (1.0 equiv) in anhydrous THF.
-
Stir the mixture for 20 minutes at room temperature to form the mixed anhydride.
-
Add DMAP (1.0 equiv) to the mixture, followed by the dropwise addition of the desired amine (1.0 equiv).
-
Heat the reaction mixture to 50-55 °C and stir for 1-2 hours, monitoring progress by TLC.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 5% HCl, 5% NaOH, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C6 position.[7][15][16]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave synthesis, irradiate at 100-120 °C for 15-30 minutes.[7]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours (conventional heating) or 15-30 minutes (microwave).
-
Follow the work-up and purification steps as described in Protocol 2 (steps 5-8).
-
Protocol 4: Buchwald-Hartwig Amination
This protocol details the C-N bond formation at the C6 position.[9][17]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, this compound, and the amine.
-
Seal the vessel and heat to 80-110 °C, stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
Protocol 5: Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to the C6 position.[10][18]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Application in Target-Based Drug Discovery
Derivatives of the pyrazine scaffold are often developed as inhibitors of specific enzymes, such as protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.
Caption: Mechanism of action for a pyrazine-based kinase inhibitor.
As shown in the diagram, a pyrazine derivative can be designed to fit into the ATP-binding pocket of a target kinase. By competing with ATP, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that may drive disease progression. The various derivatization strategies discussed allow for the fine-tuning of the molecule's shape, electronics, and hydrogen bonding capabilities to achieve high potency and selectivity for the target kinase.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloropyrazine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 6-chloropyrazine-2-carboxylate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q1: My reaction to chlorinate 6-hydroxypyrazine-2-carboxylic acid methyl ester with phosphorus oxychloride (POCl₃) is resulting in a very low yield. What are the potential causes?
A1: Low yields in this chlorination step can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature and time are optimized. Heating at reflux is often necessary, and reaction times can vary. In some cases, heating in a sealed tube at higher temperatures (e.g., 140-160°C) can improve yields.
-
Degradation of Starting Material or Product: Pyrazine rings can be sensitive to harsh conditions. Prolonged exposure to high temperatures or highly acidic conditions can lead to degradation.
-
Hydrolysis of the Product: The chloro-substituent on the pyrazine ring is susceptible to hydrolysis, especially during the workup. If the reaction mixture is quenched with water or aqueous base while still hot, or if the pH becomes too high, the product can revert to the starting hydroxy-compound.
-
Poor Quality of POCl₃: Old or decomposed POCl₃ can be less effective, leading to incomplete conversion. Using freshly distilled POCl₃ is recommended.
-
Presence of Water: Any moisture in the reaction will consume the POCl₃ and can lead to side reactions. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Q2: I am observing the formation of a significant amount of dark, tarry side products. How can I minimize these?
A2: The formation of tarry byproducts is often due to polymerization or degradation under harsh reaction conditions. To mitigate this:
-
Control the Temperature: Avoid excessive heating. Use a controlled heating source like an oil bath to maintain a consistent temperature.
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to avoid prolonged heating after the reaction is complete.
-
Use a Co-solvent or Additive: In some cases, the addition of a high-boiling inert solvent can help to moderate the reaction. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can sometimes improve the reaction's efficiency and reduce side product formation.
-
Purification of Starting Material: Ensure the starting 6-hydroxypyrazine-2-carboxylic acid methyl ester is pure, as impurities can promote side reactions.
Issue 2: Difficulties in Product Purification
Q3: I am struggling to purify the final product, this compound. What are the recommended purification methods?
A3: Purification can be challenging due to the product's properties and potential impurities. Here are some effective methods:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents for recrystallization include toluene, methanol, or ethanol. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and hexanes.
-
Work-up Procedure: A careful work-up is crucial. After the reaction, excess POCl₃ should be removed under reduced pressure. The residue can then be cautiously poured onto ice and neutralized with a weak base like sodium bicarbonate. Extraction with an organic solvent such as ethyl acetate or dichloromethane, followed by washing and drying, will yield the crude product for further purification.
Issue 3: Esterification Challenges
Q4: My esterification of 6-chloropyrazine-2-carboxylic acid with methanol is inefficient. How can I improve the yield?
A4: Inefficient esterification can be due to several factors:
-
Equilibrium Position: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of methanol (it can often be used as the solvent) or remove the water formed during the reaction, for example, by azeotropic distillation.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required. Ensure the catalyst is active and used in an appropriate amount.
-
Alternative Esterification Methods: If the Fischer esterification is not providing good yields, consider alternative methods such as:
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[1]
-
Coupling Reagents: Use coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of Hydroxypyrazines.
| Starting Material | Chlorinating Agent | Additive/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyrazine derivative | POCl₃ | None | Reflux | 2 | Moderate | [3] |
| 2-Hydroxypyrazine derivative | POCl₃ / PCl₅ | None | Reflux | - | Good | [3] |
| 2-Hydroxy-3-ethyl-5,6-dimethylpyrazine | POCl₃ | None | 190-200 | - | Good | [3] |
| Various Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | 160 | 2 | >80 | [4] |
Table 2: Influence of Substituents on the Chlorination of 2-Hydroxypyrazines with POCl₃.
| Substituent Position | Substituent Type | Reaction Difficulty | Notes | Reference |
| 3 | Alkyl | Easy | Reaction occurs rapidly at reflux. | [3] |
| 3 and 5 | Alkyl | More Difficult | Requires heating in a sealed tube at 140°C. | [3] |
| 5 and 6 | Alkyl or Aryl | Hindered | Effectively hinders the replacement of the 2-hydroxyl group. | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 6-Hydroxypyrazine-2-carboxylic Acid
Step 1: Esterification of 6-Hydroxypyrazine-2-carboxylic Acid
-
To a stirred solution of 6-hydroxypyrazine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0°C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude methyl 6-hydroxypyrazine-2-carboxylate. This can be purified by recrystallization from methanol or used directly in the next step.
Step 2: Chlorination of Methyl 6-hydroxypyrazine-2-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add methyl 6-hydroxypyrazine-2-carboxylate (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Optionally, add a catalytic amount of dimethylformamide (DMF) or one equivalent of a base like pyridine.
-
Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Extract the product with ethyl acetate or dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from toluene or column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
Technical Support Center: Purification of Methyl 6-chloropyrazine-2-carboxylate by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of methyl 6-chloropyrazine-2-carboxylate using silica gel column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides practical solutions to specific issues that may arise during the purification process.
Q1: My desired compound, this compound, is not separating from an impurity. How can I improve the resolution?
A1: Poor separation is a common issue that can often be resolved by optimizing the chromatographic conditions.[1]
-
Optimize the Mobile Phase: The choice of solvent system is critical.[2] Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. A good starting point for pyrazine derivatives is a mixture of hexanes and ethyl acetate.[3] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve the separation of closely eluting compounds.[1] You can start with a low polarity eluent, like 100% hexanes, and gradually increase the proportion of ethyl acetate.[3]
-
Check Column Loading: Overloading the column with too much crude sample is a frequent cause of poor separation.[1] As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel.
-
Select the Right Stationary Phase: While standard silica gel is usually effective, using a stationary phase with a higher surface area can enhance the resolution of challenging separations.[1]
Q2: The product is eluting too quickly (high Rf) or is stuck on the column (low Rf). What adjustments should I make?
A2: The elution behavior is directly related to the polarity of the mobile phase relative to your compound.
-
If the compound elutes too quickly (high Rf): The mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane content relative to ethyl acetate).
-
If the compound elutes too slowly or not at all (low Rf): The mobile phase is not polar enough to move the compound down the column. You should increase the eluent's polarity by adding more of the polar solvent (e.g., increase ethyl acetate content).
Q3: I am observing streaky or distorted bands in my column. What could be the cause?
A3: Band distortion can result from several factors related to column packing and sample application.
-
Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help settle the silica.[4]
-
Sample Application: The initial sample band should be as narrow and concentrated as possible. Dissolve your sample in the minimum amount of a solvent that is preferably no more polar than your mobile phase.[4] Using a highly polar solvent to dissolve the sample can lead to band broadening. If your compound is not soluble in the mobile phase, consider the dry-loading technique.[4]
-
Compound Stability: Although less common, some pyrazine derivatives can be sensitive to the acidic nature of silica gel, which could lead to degradation and streaking.[5] If this is suspected, using neutral alumina or a different purification technique may be necessary.
Q4: My yield is very low after column chromatography. Where did my product go?
A4: Product loss during chromatography can occur for several reasons.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel. While this compound is moderately polar, this is a possibility if highly polar impurities are generated during the reaction.
-
Co-elution: If separation is incomplete, fractions containing a mix of your product and impurities may be discarded, leading to a lower isolated yield.
-
Fractions Discarded: Ensure you are monitoring the fractions carefully with TLC. The product may be spread across more fractions than anticipated.
-
Work-up Losses: Inefficient extraction of the product from the collected fractions can also contribute to low yield.[1]
Data Presentation
The selection of an appropriate solvent system is crucial for successful separation. The following table summarizes typical mobile phases used for the purification of pyrazine derivatives. Optimization using TLC is always recommended.
| Solvent System (Mobile Phase) | Typical Ratio (v/v) | Polarity | Use Case / Comments |
| Hexane / Ethyl Acetate | 90:10 | Low-Medium | Effective for separating pyrazines from more polar impurities like imidazoles.[6] |
| Petroleum Ether / Ethyl Acetate | 4:1 (80:20) | Medium | A common system for purifying substituted pyrazines. |
| Cyclohexane / Ethyl Acetate | 4:1 (80:20) | Medium | A reported system for purifying a similar compound, methyl 5-chloropyrazine-2-carboxylate.[7] |
| Dichloromethane (DCM) | 100% | Medium | Can be used as a starting point or in a gradient with less polar solvents. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.
1. Preparation and Packing of the Column (Wet Slurry Method)
-
Select a glass column of appropriate size for the amount of crude material.
-
In a beaker, prepare a slurry by mixing silica gel (e.g., 230-400 mesh) with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[3] The consistency should be pourable but not overly dilute.
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Fill the column about one-third full with the initial eluent.
-
Gently pour the silica slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column gently to encourage even settling of the silica bed and dislodge any trapped air bubbles.[4]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed.
-
Once the silica has settled, add a protective layer of sand on top to prevent disturbance during solvent addition.[4]
2. Sample Loading
-
Wet Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[4]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the center of the sand, avoiding disturbance of the surface.[4]
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the bed. Repeat this wash step once or twice.[4]
-
-
Dry Loading (Recommended for samples with poor solubility):
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to the solution.[4]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column.
-
3. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher affinity for the silica gel.
-
Monitor the separation by collecting small spots from the fractions onto a TLC plate.
4. Analysis of Fractions
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: Troubleshooting Workflow for Column Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Technical Support Center: Recrystallization of Methyl 6-chloropyrazine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 6-chloropyrazine-2-carboxylate. The following sections offer insights into common issues encountered during recrystallization and provide structured methodologies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For esters like this compound, solvents such as ethyl acetate may be suitable.[2] Based on protocols for similar pyrazine derivatives, hexane and water have also been used for recrystallization.[1][3] It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, it could be due to an inappropriate solvent choice or insufficient solvent volume. First, ensure you are using a solvent in which your compound has at least moderate solubility at elevated temperatures. If the solvent is appropriate, you can try adding a small amount of a co-solvent to increase solubility. However, be cautious not to add too much solvent, as this may prevent crystallization upon cooling.[4]
Q3: No crystals are forming upon cooling. What went wrong?
A3: The lack of crystal formation can be due to several factors, including the use of too much solvent, a cooling rate that is too rapid, or the presence of impurities that inhibit crystallization.[1][4] If too much solvent was used, you can try to evaporate some of it to concentrate the solution. Ensure the solution is allowed to cool slowly and undisturbed to promote crystal growth.[1] If impurities are suspected, an additional purification step like column chromatography might be necessary.[3]
Q4: The recrystallized product is discolored. How can I remove the colored impurities?
A4: Discoloration is often due to the presence of colored byproducts, which can sometimes arise from air oxidation of intermediates in the synthesis.[3] If the colored impurity is present in small amounts, you may be able to remove it by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb your desired product, potentially reducing the yield.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | - The chosen solvent is too good at dissolving the compound even at low temperatures.- Not enough time was allowed for crystallization.- Premature crystallization during hot filtration. | - Screen for a less effective solvent or use a solvent mixture.- Allow the solution to stand for a longer period at room temperature and then in an ice bath.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Oiling Out (Formation of a liquid instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree.- The cooling rate is too fast. | - Choose a solvent with a lower boiling point.- Use a larger volume of solvent to avoid excessive supersaturation.- Allow the solution to cool more slowly. |
| Impure Crystals | - The cooling process was too rapid, leading to the trapping of impurities.- The chosen solvent did not effectively differentiate between the product and impurities. | - Slow down the cooling rate to allow for selective crystallization.[1]- Wash the filtered crystals with a small amount of cold, fresh solvent.- Consider a different recrystallization solvent or a multi-solvent system. |
Experimental Protocols
Solvent Screening for Recrystallization
Given the absence of a specific published protocol for this compound, a systematic solvent screening is the recommended first step.
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane)[2]
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise while gently heating and agitating.
-
Observe the solubility of the compound in each solvent at elevated temperatures. A good candidate solvent will fully dissolve the compound.
-
Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.
-
Record your observations in a table similar to the one below.
Data Presentation: Solvent Screening Table
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Notes |
| Water | Based on a similar compound, could be a viable option.[1] | |||
| Ethanol | A common solvent for recrystallization.[2] | |||
| Ethyl Acetate | Often suitable for esters.[2] | |||
| Acetone | ||||
| Toluene | ||||
| Hexane | Has been used for similar pyrazine esters.[3] | |||
| Other |
This table should be filled out by the researcher during the experiment.
Mandatory Visualization
Caption: A generalized workflow for the recrystallization process.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents [patents.google.com]
Common side reactions and byproducts in Methyl 6-chloropyrazine-2-carboxylate chemistry
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Methyl 6-chloropyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The two primary reactive sites are the methyl ester group and the chlorine atom attached to the pyrazine ring. The ester is susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid. The chlorine atom is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine ring and the carboxylate group.
Q2: What is the most common side reaction during the hydrolysis of the methyl ester?
A frequent and significant side reaction, particularly under strong basic conditions using sodium hydroxide (NaOH), is the concurrent hydrolysis of the ester and the substitution of the chlorine atom by a hydroxyl group. This leads to the formation of 6-hydroxypyrazine-2-carboxylic acid as a major byproduct, sometimes even as the sole product.[1] To avoid this, milder bases like lithium hydroxide (LiOH) are recommended for a cleaner hydrolysis to 6-chloropyrazine-2-carboxylic acid.[1]
Q3: When converting the carboxylic acid to an amide, what are the potential byproducts?
When synthesizing amides from 6-chloropyrazine-2-carboxylic acid (obtained after hydrolysis of the methyl ester), the process typically involves conversion to an acyl chloride followed by reaction with an amine. A key side reaction is the nucleophilic attack of the amine on the chlorine-substituted carbon of the pyrazine ring, in addition to its reaction with the acyl chloride. This results in a di-substituted byproduct where the chlorine at the 6-position is also replaced by the amine.[2]
Q4: How can I monitor the progress of reactions involving this compound?
Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. Key spots to look for would be the starting material (this compound), the hydrolyzed carboxylic acid (a more polar spot that may streak without acid in the eluent), the desired product, and potential byproducts like the 6-hydroxypyrazine derivative or di-substituted products, which will have different polarities.
Troubleshooting Guides
Problem 1: Low or No Yield During Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Suggested Solution |
| Competing Hydrolysis: The presence of water and base can lead to hydrolysis of the ester and/or formation of the 6-hydroxypyrazine byproduct, consuming the starting material. | Ensure anhydrous (dry) solvents and reagents are used. If a base is required, use a non-nucleophilic, anhydrous base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Insufficient Nucleophile Reactivity: The chosen nucleophile (e.g., an amine) may not be strong enough to displace the chloride under the reaction conditions. | Consider using a stronger nucleophile, increasing the reaction temperature, or using a solvent known to promote SNAr reactions, such as DMSO or DMF.[3] |
| Formation of Di-substituted Byproduct: If using an amine nucleophile for SNAr on the corresponding acyl chloride, the amine can react at both the acyl chloride and the C-Cl position on the ring.[2] | Use a controlled amount of the nucleophile (e.g., stoichiometric equivalent) and maintain moderate reaction temperatures to minimize the secondary substitution. |
| Poor Solvent Choice: The solvent may not be suitable for SNAr reactions. | For SNAr on chloroheterocycles, polar aprotic solvents are often effective. In some cases, water has been shown to be an excellent solvent for amination of chloropyrazines.[3] |
Problem 2: Hydrolysis of the Methyl Ester Yields the Wrong Product
| Possible Cause | Suggested Solution |
| Use of Strong Base (NaOH): Using sodium hydroxide for hydrolysis is known to promote the formation of 6-hydroxypyrazine-2-carboxylic acid instead of the desired 6-chloropyrazine-2-carboxylic acid.[1] | Use a milder base such as lithium hydroxide (LiOH) in water. This has been shown to be a "green" and efficient method that favors the desired hydrolysis without chlorine substitution.[1] |
| High Reaction Temperature: Elevated temperatures during basic hydrolysis can increase the rate of the competing nucleophilic substitution of the chlorine by hydroxide. | Perform the hydrolysis at room temperature or with gentle warming, monitoring the reaction by TLC to avoid prolonged reaction times at high temperatures. |
Quantitative Data
The following table presents representative yields for the synthesis of various N-substituted 6-chloropyrazine-2-carboxamides, which are typically synthesized from the corresponding carboxylic acid.
| R-group on Amine | Yield (%) |
| cycloheptyl | 71% |
| p-ethylaniline | 75% |
| n-octyl | 72% |
| Data derived from a study on the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives.[4][5] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound using LiOH
This protocol is adapted from a green chemistry procedure for the analogous 5-chloro isomer.[1]
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, add lithium hydroxide (LiOH) (1.05 equivalents) and deionized water.
-
Addition of Ester: While stirring, add this compound (1.0 equivalent) to the LiOH solution in portions over 1-1.5 hours.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the flask in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then dry under vacuum to yield 6-chloropyrazine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of N-Aryl/Alkyl-6-chloropyrazine-2-carboxamide
This protocol is a general procedure based on methods for synthesizing pyrazine carboxamides.[4][6][7]
Step A: Formation of the Acyl Chloride
-
Setup: In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropyrazine-2-carboxylic acid (1.0 equivalent) in dry toluene or dichloromethane.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 equivalents). A catalytic amount of dry DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure (in vacuo). Co-evaporate with dry toluene two to three times to ensure all residual SOCl₂ is removed. The resulting crude 6-chloropyrazine-2-carbonyl chloride is typically used immediately in the next step.
Step B: Amide Formation
-
Setup: In a separate flask, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (1.1 equivalents) in a dry solvent like acetone, THF, or dichloromethane.
-
Addition: Cool the amine solution in an ice bath. Dissolve the crude acyl chloride from Step A in a minimal amount of the same dry solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Workup: Upon completion, the reaction mixture can be diluted with an organic solvent and washed sequentially with a weak acid (e.g., 5% HCl solution), water, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Troubleshooting Hydrolysis of this compound
Caption: Logic for selecting a base during hydrolysis to avoid side product formation.
Reaction Pathway for Amide Synthesis from 6-Chloropyrazine-2-carboxylic Acid
Caption: Synthesis of amides showing the main product and a common di-substituted byproduct.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Suzuki Reactions with Chloropyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges encountered during the Suzuki-Miyaura cross-coupling of chloropyrazines.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a chloropyrazine is showing low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyrazines. This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to bromo or iodo-pyrazines.[1][2] Systematically evaluating each reaction component is key to identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1][3] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3][4]
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Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][6] Its strength, solubility, and steric properties are important factors.[1]
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: Chloropyrazines often require higher reaction temperatures to overcome the activation energy for the oxidative addition of the C-Cl bond.[3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[1][3]
-
Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1][3] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]
-
Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation. How can I minimize these?
A2: These side products indicate issues with the stability of the boronic acid or an inefficient catalytic cycle that is not outcompeting these degradation pathways.[1]
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Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1]
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][7]
Q3: The Suzuki coupling works for some of my chloropyrazine derivatives but fails for others. What causes this substrate-dependent reactivity?
A3: The electronic and steric properties of your specific chloropyrazine can significantly impact its reactivity.
-
Electron-Donating Groups: Substituents that donate electron density to the pyrazine ring can make the C-Cl bond stronger and less susceptible to oxidative addition, thus deactivating the substrate.[4]
-
Steric Hindrance: Bulky groups near the chlorine atom can sterically hinder the approach of the palladium catalyst to the C-Cl bond.
-
Pyrazine Nitrogen Coordination: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[5][9]
Data Presentation
The following tables summarize effective catalytic systems and general reaction conditions compiled from various sources for the Suzuki coupling of chloropyrazines and related chloro-heterocycles.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropyrazines
| Palladium Source | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos, XPhos | 1 - 4 | General, high-yielding systems for challenging chlorides.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | Highly active catalyst system, particularly for less reactive chlorides.[10] |
| PdCl₂(dppf) | (None, is a complex) | 2 - 5 | A common, robust pre-catalyst, though may require higher temperatures.[3] |
| Pd(dppb)Cl₂ | (None, is a complex) | Not specified | Shown to be effective for chloropyrazine couplings where Pd(PPh₃)₄ failed.[4] |
| Pd(II) ONO pincer complexes | PPh₃ | as low as 0.01 | Demonstrated superior activity for 2-chloropyrazine couplings.[11] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Chloropyrazines
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 | A strong base often effective for challenging couplings.[3][5] |
| Cs₂CO₃ | Dioxane, Toluene | 80 - 120 | A strong, soluble base that can be very effective.[1] |
| K₂CO₃ | Toluene/H₂O | 100 | Commonly used, often in aqueous mixtures.[8] |
| Na₂CO₃ | DME/EtOH/H₂O | 80 | A milder base, can be effective with the right catalyst system.[12] |
Experimental Protocols
This is a generalized procedure for the Suzuki-Miyaura coupling of a chloropyrazine. It should be optimized for specific substrates.
Materials:
-
Chloropyrazine derivative (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (2.0 - 3.0 eq, see Table 2)
-
Anhydrous, degassed solvent (see Table 2)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the chloropyrazine, arylboronic acid, base, catalyst, and ligand (if separate).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[1][3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M.[3]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.[3][8]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][8] Purify the crude product by column chromatography on silica gel to obtain the desired product.[3][8]
Mandatory Visualization
The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of chloropyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for amidation of Methyl 6-chloropyrazine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the amidation of Methyl 6-chloropyrazine-2-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the amidation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my amidation reaction showing low to no conversion of the starting material?
A1: Low or no conversion can be attributed to several factors:
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Insufficiently activated ester: The methyl ester may not be sufficiently reactive, especially with weakly nucleophilic amines. Consider converting the ester to the more reactive acid chloride or using a coupling agent.
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Poor choice of coupling agent: Not all coupling agents are equally effective for this electron-deficient substrate. For challenging couplings, stronger reagents like HATU may be required.
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Inappropriate reaction temperature: The reaction may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition.
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Presence of moisture: Water can hydrolyze the activated ester intermediate, leading to the formation of the carboxylic acid and reducing the yield of the desired amide. Ensure all reagents and solvents are anhydrous.
-
Steric hindrance: A bulky amine may react slowly. Higher temperatures and longer reaction times might be necessary.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Common side products and mitigation strategies include:
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Hydrolysis of the ester: This is often due to the presence of water in the reaction mixture. Use anhydrous solvents and reagents.
-
Formation of N-acylurea: This is a common byproduct when using carbodiimide coupling agents like EDC. The addition of HOBt or Oxyma can suppress this side reaction.
-
Epimerization: If the amine is chiral, racemization can occur, especially with strong bases or high temperatures. Use of milder bases like DIPEA and additives like HOBt can help minimize epimerization.
-
Reaction at the chloro position: While less common under standard amidation conditions, highly nucleophilic amines at elevated temperatures could potentially displace the chlorine atom. Monitor the reaction closely and use the mildest effective conditions.
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification challenges often arise from unreacted starting materials or byproducts from the coupling agent.
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Aqueous workup: An acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted amine and DIPEA. A basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid (if hydrolysis occurred).
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Silica gel chromatography: This is a general method for separating the product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the best method for the amidation of this compound with a primary amine?
A1: A reliable method is the use of a coupling agent like HATU in the presence of a non-nucleophilic base such as DIPEA in an aprotic solvent like DMF. This combination is effective even for less reactive amines. Alternatively, converting the methyl ester to the acid chloride followed by reaction with the amine is a robust method.
Q2: Can I use a secondary amine for the amidation reaction?
A2: Yes, secondary amines can be used. However, they are generally less nucleophilic and more sterically hindered than primary amines, which may necessitate more forcing reaction conditions, such as higher temperatures and longer reaction times. The choice of a potent coupling agent is also crucial.
Q3: Is it possible to perform the amidation directly with ammonia?
A3: Yes, direct amidation with ammonia is possible. This can be achieved by bubbling ammonia gas through a solution of the methyl ester in a suitable solvent, or by using a solution of ammonia in a solvent like methanol. This reaction may require elevated temperature and pressure in a sealed vessel to achieve good yields.
Q4: What are the key safety precautions to consider during this reaction?
A4:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling agents like EDC and HATU can be sensitizers; avoid inhalation and skin contact.
-
If converting the ester to the acid chloride using reagents like thionyl chloride or oxalyl chloride, be aware that these reagents are corrosive and react violently with water, releasing toxic gases.
Data Presentation
Table 1: Comparison of Coupling Agents for the Amidation of 6-Chloropyrazine-2-carboxylic Acid/Ester with Various Amines
| Coupling Agent/Method | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Acid Chloride | Substituted Anilines | Pyridine | Benzene | Reflux | 2-4 | 60-85 | Based on similar pyrazine systems. |
| HATU | Primary/Secondary Amine | DIPEA | DMF | RT | 2-12 | 70-95 | General protocol for challenging amidations. |
| EDC/HOBt | Primary Amine | DIPEA | DCM/DMF | RT | 12-24 | 65-90 | A common and cost-effective method. |
| CDI | Primary Amine | None | THF | Reflux | 12-24 | 50-80 | Can be effective but may require higher temperatures. |
| Direct Ammonolysis | Ammonia | - | Methanol | 100 (sealed tube) | 24 | ~70 | Requires elevated temperature and pressure. |
Note: Yields are approximate and can vary based on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: Amidation using HATU
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq) and DIPEA (2.0 eq).
-
Activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Reaction: Add the HATU solution dropwise to the mixture of the ester, amine, and base at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Amidation via the Acid Chloride
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-4 hours.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C and add the desired amine (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) dropwise.
-
Stirring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
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Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by crystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the amidation of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Preventing the decomposition of Methyl 6-chloropyrazine-2-carboxylate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 6-chloropyrazine-2-carboxylate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to several decomposition pathways, primarily related to its functional groups: the methyl ester and the chloro substituent. The main decomposition routes include:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions. This can be a significant issue in reactions that employ basic reagents, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Dehalogenation: The chlorine atom can be removed and replaced by a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., a protic solvent or certain bases).
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring makes the chlorine atom susceptible to displacement by nucleophiles. This can lead to the formation of undesired byproducts if nucleophilic species are present in the reaction mixture.
-
Thermal Decomposition: At elevated temperatures, the molecule can degrade, potentially leading to the release of gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).
Q2: What are the common side products observed in reactions involving this compound?
A2: Common side products depend on the specific reaction conditions but often include:
-
6-Chloropyrazine-2-carboxylic acid: Resulting from the hydrolysis of the methyl ester.
-
Methyl pyrazine-2-carboxylate: Formed via dehalogenation.
-
Homo-coupled products: Dimerization of the pyrazine starting material or the boronic acid partner in Suzuki-Miyaura reactions.
-
Protodeborylated arene: In Suzuki-Miyaura coupling, the boronic acid can be converted back to the corresponding arene.
-
Products of nucleophilic substitution: If other nucleophiles are present, they can displace the chlorine atom.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Low yield of the desired product in a Suzuki-Miyaura coupling reaction.
This is often due to the decomposition of the starting material or the formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Quantitative Data on Byproduct Formation in a Model Suzuki-Miyaura Reaction:
| Parameter | Condition A (High Temp, Strong Base) | Condition B (Low Temp, Weak Base) |
| Temperature | 120 °C | 80 °C |
| Base | NaOtBu | K2CO3 |
| Desired Product Yield | 45% | 85% |
| Hydrolysis Product | 30% | 5% |
| Dehalogenation Product | 15% | <5% |
| Homo-coupling Product | 10% | <5% |
Note: This is illustrative data based on typical outcomes for similar substrates.
Problem 2: Formation of multiple products in a Buchwald-Hartwig amination reaction.
This issue often arises from the high reactivity of the chloropyrazine ring and potential side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple products in Buchwald-Hartwig amination.
Influence of Reaction Parameters on Product Distribution:
| Parameter | Condition | Effect on Byproducts |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaOMe) | Increased ester hydrolysis. |
| Weak, non-nucleophilic bases (e.g., Cs2CO3, K3PO4) | Minimized ester hydrolysis. | |
| Solvent | Protic solvents (e.g., alcohols) | Can act as a hydrogen source for dehalogenation. |
| Aprotic solvents (e.g., toluene, dioxane) | Preferred to minimize dehalogenation. | |
| Temperature | High temperatures (>100 °C) | Increased risk of thermal decomposition and side reactions. |
| Moderate temperatures (60-80 °C) | Generally optimal for balancing reaction rate and stability. | |
| Catalyst | High catalyst loading or very active catalysts | Can promote dehalogenation. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize the decomposition of this compound.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Procedure:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a weak, non-nucleophilic base such as K2CO3 (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed aprotic solvent, such as dioxane or toluene, via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Optimized Buchwald-Hartwig Amination Protocol
This protocol aims to prevent side reactions during the amination of this compound.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Procedure:
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 equiv) and a suitable ligand (e.g., XPhos or SPhos, 0.04 equiv) to a dry Schlenk flask.
-
Add a non-nucleophilic, sterically hindered base such as Cs2CO3 or K3PO4 (1.5 equiv).
-
Add this compound (1.0 equiv).
-
-
Reaction Setup:
-
Seal the flask, remove from the glovebox, and add the amine (1.2 equiv) followed by a dry, aprotic solvent (e.g., toluene or t-BuOH) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS to determine completion.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter through a pad of celite to remove palladium residues.
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Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
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Technical Support Center: Navigating the Scale-Up Synthesis of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges encountered during the scale-up synthesis of Methyl 6-chloropyrazine-2-carboxylate. This valuable building block in the pharmaceutical industry often presents unique hurdles when transitioning from laboratory to pilot plant or industrial scale. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and manufacturing campaigns.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: We are observing low yields during the esterification of 6-chloropyrazine-2-carboxylic acid with methanol. What are the potential causes and solutions?
Answer: Low yields in the esterification step are a common challenge during scale-up. Several factors could be contributing to this issue:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Consider extending the reaction time or moderately increasing the temperature. Ensure efficient mixing to overcome mass transfer limitations, which become more significant at a larger scale.
-
-
Suboptimal Catalyst Choice or Loading: The type and amount of acid catalyst are critical.
-
Solution: While sulfuric acid is commonly used, consider screening other catalysts like thionyl chloride or employing a heterogeneous acid catalyst for easier removal during workup. Optimize the catalyst loading; excessive amounts can lead to side reactions and complicate purification.
-
-
Water Content: The presence of water can hydrolyze the ester product back to the carboxylic acid.
-
Solution: Use anhydrous methanol and ensure all reaction vessels are thoroughly dried. Consider using a dehydrating agent or a setup that allows for the removal of water as it is formed (e.g., Dean-Stark apparatus).
-
Question 2: During the chlorination of a pyrazine precursor, we are seeing the formation of multiple chlorinated byproducts. How can we improve the selectivity for the desired 6-chloro isomer?
Answer: Poor regioselectivity in chlorination is a significant hurdle. The following strategies can help improve the desired product ratio:
-
Reaction Temperature Control: Exothermic chlorination reactions can lead to over-chlorination or isomerization if the temperature is not tightly controlled.
-
Solution: Implement a robust cooling system to maintain a consistent and low reaction temperature. A gradual addition of the chlorinating agent can also help manage the exotherm.
-
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role.
-
Solution: Agents like N-chlorosuccinimide (NCS) may offer better selectivity compared to harsher reagents like chlorine gas or sulfuryl chloride. A thorough screening of chlorinating agents is recommended.
-
-
Solvent Effects: The reaction solvent can influence the selectivity of the chlorination.
-
Solution: Experiment with different solvents to find one that favors the formation of the 6-chloro isomer. Non-polar solvents can sometimes offer better selectivity.
-
Question 3: We are struggling with the purification of this compound on a larger scale. Column chromatography is not a viable option. What are the alternatives?
Answer: Moving away from chromatography for large-scale purification is essential for a cost-effective and efficient process. Consider the following techniques:
-
Recrystallization: This is often the most effective method for purifying solid compounds at scale.
-
Solution: A systematic solvent screening is crucial to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ensure slow cooling to promote the formation of pure crystals.[1]
-
-
Distillation: If the product is thermally stable and volatile, fractional distillation under reduced pressure can be an effective purification method.
-
Solution: This is particularly useful for removing non-volatile impurities.[1]
-
-
Liquid-Liquid Extraction: An optimized aqueous workup can remove many polar and ionic impurities.
-
Solution: Carefully select the extraction solvent and adjust the pH of the aqueous phase to maximize the partitioning of impurities out of the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include:
-
Isomeric Byproducts: Such as Methyl 5-chloropyrazine-2-carboxylate or dichlorinated pyrazine species.
-
Unreacted Starting Materials: Residual 6-hydroxypyrazine-2-carboxylic acid or its methyl ester.
-
Over-reaction Products: Formation of di- or tri-chlorinated pyrazines.
-
Aminal Impurities: If ammonia or amines are used in preceding steps, residual amounts can lead to aminal formation.[2]
-
Piperazine Byproducts: Incomplete dehydrogenation during pyrazine ring formation can result in piperazine impurities.[1]
Q2: How can we monitor the progress of the reaction effectively on a large scale?
A2: Real-time reaction monitoring is crucial for process control. While TLC is common in the lab, consider implementing more robust techniques for scale-up:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.
-
Gas Chromatography (GC): Suitable for volatile compounds and can be used to monitor the reaction progress and solvent content.
-
In-situ Infrared (IR) or Raman Spectroscopy: These Process Analytical Technologies (PAT) can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety aspects are critical:
-
Exothermic Reactions: Chlorination and some condensation reactions can be highly exothermic. Ensure adequate cooling capacity and a system for controlled reagent addition.
-
Hazardous Reagents: Thionyl chloride, phosphorus oxychloride, and other chlorinating agents are corrosive and toxic. Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated area or a closed system.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reactor is properly vented.
Quantitative Data Summary
The following tables summarize typical reaction parameters for key steps in the synthesis of this compound. Note that optimal conditions may vary depending on the specific scale and equipment.
Table 1: Esterification of 6-Chloropyrazine-2-carboxylic Acid
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | 6-Chloropyrazine-2-carboxylic Acid | 6-Chloropyrazine-2-carboxylic Acid |
| Reagent | Methanol, Sulfuric Acid (cat.) | Methanol, Thionyl Chloride |
| Solvent | Methanol | Dichloromethane |
| Temperature | Reflux (65 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | >90% | >85% |
Table 2: Chlorination of Methyl Pyrazine-2-carboxylate
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | Methyl Pyrazine-2-carboxylate | Methyl Pyrazine-2-carboxylate |
| Reagent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride |
| Solvent | Acetonitrile | Toluene |
| Temperature | 50-60 °C | 10-20 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 70-80% | 65-75% |
| Purity (crude) | 80-85% | 75-80% |
Experimental Protocols
Protocol 1: Scale-up Esterification of 6-Chloropyrazine-2-carboxylic Acid
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Charge a suitable reactor with 6-chloropyrazine-2-carboxylic acid (1.0 eq).
-
Add anhydrous methanol (5-10 volumes).
-
Cool the mixture to 0-5 °C with efficient stirring.
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Slowly add thionyl chloride (1.2 eq) to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean, dry reactor.
-
Add a minimal amount of a pre-determined good solvent (e.g., ethyl acetate) to dissolve the crude product at an elevated temperature (e.g., 50-60 °C).
-
Once fully dissolved, slowly add a pre-determined anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Heat the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature with gentle stirring.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolate the purified crystals by filtration and wash with a cold mixture of the recrystallization solvents.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in chemical synthesis.
References
Managing reaction exotherms in the synthesis of pyrazine derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the synthesis of pyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Which steps in common pyrazine syntheses are known to be exothermic?
A1: Several classical and modern pyrazine synthesis routes contain steps with significant exothermic potential. Key examples include:
-
Staedel-Rugheimer Synthesis: The initial reaction of a 2-haloacetophenone with aqueous or alcoholic ammonia to form the α-amino ketone can be highly exothermic.[1]
-
Gutknecht Synthesis: The nitrosation of a ketone to form an α-oximinoketone is typically performed at low temperatures (0-5 °C) to control the reaction rate and manage heat release.[2]
-
Condensation Reactions: The condensation of 1,2-dicarbonyl compounds with 1,2-diamines can also release a substantial amount of heat, particularly at concentrated conditions.[3]
-
Reactions with Thionyl Chloride: The preparation of pyrazinoyl chloride from pyrazinoic acid using reagents like thionyl chloride is an exothermic process that requires careful control.
Q2: Why is it critical to manage the exotherm during pyrazine synthesis?
A2: Uncontrolled exotherms can lead to a thermal runaway, where the reaction rate increases exponentially with the rising temperature.[4] This poses several risks:
-
Safety Hazards: Rapid increases in temperature and pressure can exceed the limits of the reaction vessel, leading to violent boiling, vessel rupture, or explosions.[5]
-
Reduced Yield and Purity: Excessive heat can cause the degradation of starting materials, intermediates, or the final pyrazine product.[6] It can also promote the formation of unwanted side products and dark-colored polymeric materials, complicating purification.[6]
-
Poor Reproducibility: Failure to control the temperature profile makes it difficult to achieve consistent results between batches.
Q3: What are the primary strategies for controlling reaction exotherms in a laboratory setting?
A3: The core strategies involve managing the rate of heat generation and ensuring efficient heat removal.[7][8]
-
Controlled Reagent Addition: Adding the reactive reagent slowly (dropwise) or in portions to the reaction mixture allows the heat to dissipate as it is generated.[7][9]
-
Efficient Cooling: Using an external cooling bath (e.g., ice-water, dry ice-acetone) is essential for absorbing the heat produced by the reaction.
-
Adequate Agitation: Vigorous stirring ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.[8]
-
Reaction Dilution: Performing the reaction in a larger volume of solvent can help absorb the heat generated, although this may increase reaction time.[7]
-
Continuous Monitoring: Always monitor the internal temperature of the reaction with a thermometer to ensure it stays within the desired range.[5]
Troubleshooting Guides
Q4: My reaction temperature is spiking unexpectedly during the addition of ammonia for a Staedel-Rugheimer synthesis. What should I do?
A4: A rapid temperature increase indicates that heat is being generated faster than it is being removed.
-
Immediate Action: Immediately stop the addition of ammonia.[7]
-
Enhance Cooling: Ensure your cooling bath is making good contact with the reaction flask and has sufficient capacity. If using an ice bath, ensure there is enough ice and water to create an efficient slurry.
-
Check Agitation: Verify that the stirring is vigorous and effectively mixing the reagents. Poor mixing can lead to localized concentration and hot spots.[10]
-
Resume with Caution: Once the temperature is stable and back within the target range, resume the addition of ammonia at a much slower rate.
Q5: I am observing a dark brown color and significant byproduct formation in my dicarbonyl-diamine condensation reaction, even though the final yield is reasonable. Could this be an exotherm issue?
A5: Yes, this is a classic sign of poor temperature control. Even if the reaction proceeds to completion, localized overheating can cause degradation and polymerization side reactions, leading to discoloration and impurities.[6]
-
Review Your Protocol: Ensure your procedure includes effective cooling. For gram-scale or larger reactions, simply running the reaction at room temperature without a cooling bath is often insufficient.
-
Implement Pre-Cooling: Cool the reaction vessel containing the diamine solution in an ice bath before starting the dropwise addition of the dicarbonyl compound.[7]
-
Optimize Addition Rate: Slow the rate of addition to allow the cooling system to keep pace with heat generation. Monitor the internal temperature throughout the addition.
Q6: How can I safely scale up a pyrazine synthesis that I know is exothermic?
A6: Scaling up an exothermic reaction is a significant safety challenge because the volume increases by a cube, while the surface area for heat exchange only increases by a square. This makes cooling much less efficient.
-
Process Safety Evaluation: Before scaling up, it is crucial to understand the thermal profile of your reaction. Techniques like Reaction Calorimetry (RC) can precisely measure the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) in a worst-case scenario.[8]
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning from a batch reactor to a continuous flow reactor is a modern and much safer approach. Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat removal, which virtually eliminates the risk of a thermal runaway.[11][12][13][14]
-
Do Not Scale Linearly: Do not simply multiply all reagent quantities and assume the same procedure will work. The rate of addition will need to be significantly slower, and the cooling capacity of the equipment must be professionally evaluated.
Data Presentation
Table 1: Comparison of Exotherm Management Strategies
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Batch Reactor with Cooling | Simple setup, common lab equipment. | Inefficient heat transfer at scale, risk of thermal runaway, potential for hot spots.[4][15] | Small-scale (mg to low-gram) synthesis, moderately exothermic reactions. |
| Semi-Batch (Controlled Addition) | Better control over heat generation rate than a simple batch process.[10] | Still limited by surface-area-to-volume ratio for cooling; reagent accumulation can be a risk. | Lab-scale (gram to multi-gram) synthesis of highly exothermic reactions. |
| Continuous Flow Reactor | Superior heat transfer, intrinsically safer, eliminates runaway risk, easy to scale by "numbering up".[11][12][16] | Requires specialized equipment (pumps, microreactors), higher initial investment. | Highly exothermic or hazardous reactions, process development, and manufacturing scale. |
Table 2: Common Laboratory Cooling Baths
| Cooling Medium | Achievable Temperature | Notes |
| Ice / Water | ~0 °C | Most common, safe, and inexpensive. Ensure a good slurry for efficient heat transfer. |
| Ice / Saturated NaCl | ~ -20 °C | Provides lower temperatures than ice/water alone. |
| Dry Ice / Acetone | ~ -78 °C | Standard for very low-temperature reactions. Use in a well-ventilated area. |
| Dry Ice / Toluene | ~ -95 °C | Offers even lower temperatures for specific applications. |
Experimental Protocols
Protocol 1: Exotherm-Controlled Synthesis of an α-Amino Ketone (Staedel-Rugheimer Intermediate)
This protocol outlines the controlled amination of 2-chloroacetophenone as an intermediate step.
-
Setup: Place a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel in a large ice-water bath.
-
Charging: Charge the flask with 2-chloroacetophenone (1 equiv.) dissolved in 100 mL of ethanol. Begin stirring and allow the solution to cool to 0-5 °C.
-
Reagent Addition: Fill the dropping funnel with a 28% aqueous ammonia solution (3 equiv.).
-
Controlled Reaction: Add the ammonia solution dropwise to the stirred ethanol solution over a period of 45-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure the temperature does not exceed 10 °C.
-
Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour before allowing it to slowly warm to room temperature.
-
Work-up: Proceed with the subsequent condensation and oxidation steps as required.[1]
Protocol 2: Low-Temperature Nitrosation for Gutknecht Synthesis
This protocol describes the formation of an α-oximino ketone intermediate.
-
Setup: Equip a 500 mL jacketed reactor or a round-bottom flask in a dry ice-acetone bath with a mechanical stirrer and a thermometer.
-
Charging: Dissolve the starting ketone (1 equiv.) in glacial acetic acid and cool the solution to 0 °C.[2]
-
Reagent Preparation: In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in a minimal amount of water.
-
Controlled Reaction: Add the sodium nitrite solution dropwise to the vigorously stirred ketone solution. Maintain the internal reaction temperature between 0-5 °C throughout the addition. A color change is typically observed.
-
Completion: Once the addition is complete, stir the reaction at 0-5 °C for an additional 30 minutes before proceeding with work-up and reduction to the α-amino ketone.[2]
Visualizations
Caption: Troubleshooting workflow for managing exothermic events in pyrazine synthesis.
Caption: Recommended laboratory setup for controlling reaction exotherms in batch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. blog.wika.com [blog.wika.com]
- 6. benchchem.com [benchchem.com]
- 7. labproinc.com [labproinc.com]
- 8. amarequip.com [amarequip.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. njbio.com [njbio.com]
- 12. aragen.com [aragen.com]
- 13. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 14. contractpharma.com [contractpharma.com]
- 15. Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review | Semantic Scholar [semanticscholar.org]
- 16. vapourtec.com [vapourtec.com]
Validation & Comparative
A Comparative Guide to HPLC-MS Analysis for Purity Assessment of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of Methyl 6-chloropyrazine-2-carboxylate. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, making its purity profile a critical quality attribute.
Introduction to Purity Assessment
This compound is a vital building block in organic synthesis. Ensuring its purity is paramount for the safety and efficacy of the final drug product. HPLC-MS is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity for the separation, identification, and quantification of the main compound and any potential impurities.
Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, providing a robust method for purity analysis.
Experimental Protocol: HPLC-MS
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and impurity profile.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for good separation of pyrazine derivatives.[1]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the analyte (a broader range like 200-400 nm can be used for initial assessment).[2]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for pyrazine derivatives.[1][3]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Data Presentation: HPLC-MS
The quantitative data obtained from the HPLC-MS analysis should be summarized as follows:
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Area (%) |
| This compound | e.g., 5.2 | 173.0 | >99.0 |
| Impurity A | e.g., 3.8 | e.g., 159.0 | <0.1 |
| Impurity B | e.g., 6.1 | e.g., 187.0 | <0.1 |
Note: The retention times and m/z values are hypothetical and will need to be determined experimentally.
Visualization of the HPLC-MS Workflow
Caption: Experimental workflow for HPLC-MS purity analysis.
Comparison with Alternative Analytical Methods
While HPLC-MS is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI)
Comparison Table: HPLC-MS vs. GC-MS
| Feature | HPLC-MS | GC-MS |
| Analyte Scope | Wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | High (picogram to femtogram range). | Very high (femtogram to attogram range). |
| Sample Throughput | Moderate. | Generally faster run times than HPLC. |
| Matrix Effects | Prone to ion suppression or enhancement. | Less susceptible to matrix effects. |
| Instrumentation | More complex and expensive. | Simpler and less expensive than HPLC-MS. |
| Key Advantage | Versatility for a broad range of compounds. | Excellent for resolving isomers and analyzing volatile impurities.[4] |
Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Experimental Protocol: ¹H-NMR
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity.
Comparison Table: HPLC-MS vs. NMR
| Feature | HPLC-MS | NMR Spectroscopy |
| Primary Use | Separation and quantification of impurities. | Structural confirmation and absolute quantification (qNMR). |
| Sensitivity | High. | Lower sensitivity, requires more sample. |
| Quantitative Accuracy | Requires a reference standard for each impurity for accurate quantification. | Can provide absolute quantification against a single standard. |
| Information Provided | Retention time and mass-to-charge ratio. | Detailed structural information about the molecule and impurities.[5] |
| Key Advantage | Excellent for detecting and identifying unknown impurities at low levels. | Provides unambiguous structural confirmation and accurate quantification without the need for specific impurity standards. |
Logical Relationship of Analytical Techniques
The choice of analytical technique often depends on the stage of drug development and the specific question being addressed.
Caption: Interrelation of analytical techniques in purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, HPLC-MS stands out as a highly effective and versatile primary technique. It provides excellent sensitivity for the detection of trace impurities and delivers mass information for their identification. While GC-MS and NMR offer complementary information and are valuable for specific applications such as analyzing volatile impurities or providing absolute quantification, a well-validated HPLC-MS method is often the cornerstone of quality control for this important pharmaceutical intermediate.
References
- 1. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynce.com [biosynce.com]
A Comparative Guide to the Reactivity of Methyl 6-chloropyrazine-2-carboxylate and Other Halopyrazines
For researchers, scientists, and drug development professionals, halopyrazines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The reactivity of the halogen substituent on the pyrazine ring is a critical parameter that dictates the synthetic strategy. This guide provides an objective comparison of the reactivity of Methyl 6-chloropyrazine-2-carboxylate with its bromo- and iodo-analogs in key organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
General Principles of Reactivity
The reactivity of halopyrazines is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyrazine ring.
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl. This is attributed to the decreasing strength of the C-X bond down the group, making it easier for the palladium catalyst to insert into the C-I bond compared to the C-Br or C-Cl bond.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with fluoro or chloro substituents being more reactive than bromo or iodo substituents. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen (like chlorine) polarizes the C-X bond to a greater extent, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Comparative Data for Suzuki-Miyaura Coupling
| Halogen (X) in Methyl 6-X-pyrazine-2-carboxylate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~75 |
| Br | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | >90 |
| I | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | RT | 4 | >95 |
Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
To a mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1:1 mixture of toluene, ethanol, and water (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[2][3]
Comparative Data for Buchwald-Hartwig Amination
| Halogen (X) in Methyl 6-X-pyrazine-2-carboxylate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Piperidine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 24 | ~60 |
| Br | Piperidine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 90 | 8 | >85 |
| I | Piperidine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | RT | 6 | >90 |
Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
In a glovebox, a reaction tube is charged with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). Toluene (5 mL) and piperidine (1.2 mmol) are added. The tube is sealed and heated at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (15 mL), filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the aminated product.[4]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]
Comparative Data for Sonogashira Coupling
| Halogen (X) in Methyl 6-X-pyrazine-2-carboxylate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 12 | ~50 |
| Br | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 4 | >80 |
| I | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 2 | >90 |
Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Sonogashira Coupling of this compound
A mixture of this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in a mixture of DMF (8 mL) and triethylamine (2 mL) is degassed with argon. Trimethylsilylacetylene (1.5 mmol) is then added, and the mixture is heated at 100 °C for 12 hours. After cooling, the reaction mixture is poured into water (30 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a common method for introducing heteroatom nucleophiles onto the pyrazine ring.[6][7]
Comparative Data for Nucleophilic Aromatic Substitution with Morpholine
| Halogen (X) in Methyl 6-X-pyrazine-2-carboxylate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cl | Morpholine | K₂CO₃ | DMSO | 120 | 6 | >90 | | Br | Morpholine | K₂CO₃ | DMSO | 120 | 12 | ~70 | | I | Morpholine | K₂CO₃ | DMSO | 120 | 24 | ~40 |
Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Morpholine
To a solution of this compound (1.0 mmol) in DMSO (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is heated to 120 °C for 6 hours. After cooling to room temperature, the mixture is poured into ice water (50 mL) and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product.
Conclusion
The reactivity of this compound and its halogenated analogs is highly dependent on the nature of the intended transformation. For palladium-catalyzed cross-coupling reactions, the iodo- and bromo-derivatives are generally more reactive, allowing for milder reaction conditions and higher yields. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative often exhibits superior reactivity. This guide provides a framework for researchers to select the appropriate starting material and reaction conditions based on these established reactivity principles. The provided protocols serve as a starting point for the synthesis of diverse pyrazine derivatives, and optimization may be necessary for specific substrates and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Biological activity screening of novel compounds derived from Methyl 6-chloropyrazine-2-carboxylate
A new frontier in drug discovery is being explored through the chemical modification of Methyl 6-chloropyrazine-2-carboxylate, leading to the synthesis of novel compounds with promising anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of these new derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for more effective therapeutic agents.
This publication delves into the biological screening of novel compounds synthesized from this compound. The focus is on their anticancer and antimicrobial efficacy, with quantitative data presented to allow for a direct comparison of their potency. Detailed experimental protocols for the key biological assays are also provided to ensure reproducibility and facilitate further research.
Anticancer Activity: Targeting Key Cellular Pathways
A series of novel N-substituted 6-chloropyrazine-2-carboxamides and other derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is typically assessed using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel pyrazine derivatives against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound. For comparison, data for established anticancer drugs are included where available.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PZ-1 | 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | NCI-H520 | 26.69 | Doxorubicin | - |
| SNU-16 | 1.88 | Doxorubicin | - | ||
| KMS-11 | 3.02 | Doxorubicin | - | ||
| SW-780 | 2.34 | Doxorubicin | - | ||
| MDA-MB-453 | 12.58 | Doxorubicin | - | ||
| PZ-2 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | CHO | >100 | Doxorubicin | - |
| CaCo-2 | >100 | Doxorubicin | - | ||
| PZ-3 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | CHO | >100 | Doxorubicin | - |
| CaCo-2 | >100 | Doxorubicin | - |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. CHO: Chinese Hamster Ovary cells; CaCo-2: Human colorectal adenocarcinoma cells.
Signaling Pathways in Anticancer Activity
Several pyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is implicated in various cancers.[1][2] The inhibition of the FGFR signaling cascade, including the downstream MAPK, AKT, and PLCγ pathways, is a promising strategy for cancer therapy.[1]
Figure 1. Simplified diagram of the FGFR signaling pathway and the inhibitory action of pyrazine derivatives.
Antimicrobial Activity: A New Generation of Antibacterial Agents
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, particularly against mycobacterial strains. Their efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Comparative Antimicrobial Potency
The following table presents the MIC values of selected novel pyrazine derivatives against various bacterial strains. A lower MIC value indicates greater antimicrobial activity.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| PZ-4 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 | Isoniazid | - |
| Mycobacterium kansasii | 12.5 | Isoniazid | - | ||
| Mycobacterium avium | 12.5 | Isoniazid | - | ||
| PZ-5 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Mycobacterium tuberculosis H37Rv | 3.13 | Isoniazid | - |
| PZ-6 | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 | Pyrazinamide | 20 |
| PZ-7 | 3,5-bis-Trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% inhibition | - | - |
| PZ-8 | 3-Methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | Trichophyton mentagrophytes | 31.25-500 | - | - |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Mechanism of Antimicrobial Action
The exact mechanism of action for many of these novel derivatives is still under investigation. However, the well-established antitubercular drug, pyrazinamide, a structural analog, provides valuable insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[3][4] Pyrazinoic acid is believed to disrupt the membrane potential and energy production of Mycobacterium tuberculosis, particularly in the acidic environment of macrophages.[4][5] It may also inhibit fatty acid synthase I, an enzyme crucial for the synthesis of the mycobacterial cell wall.[3][4]
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of synthesized versus commercially available Methyl 6-chloropyrazine-2-carboxylate
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative spectroscopic analysis of laboratory-synthesized Methyl 6-chloropyrazine-2-carboxylate against its commercially available counterparts. By examining nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a detailed framework for verifying the identity and purity of this critical building block.
This comparison relies on predicted spectroscopic data for the synthesized compound, based on established principles of organic chemistry and spectroscopy, alongside typical data that would be expected from a commercial source's Certificate of Analysis.
Data Presentation: A Head-to-Head Spectroscopic Comparison
The following tables summarize the expected and typically observed spectroscopic data for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Parameter | Synthesized (Predicted) | Commercial (Typical) |
| Chemical Shift (δ) | 9.05 ppm (s, 1H), 8.75 ppm (s, 1H), 4.05 ppm (s, 3H) | Conforms to structure |
| Multiplicity | Singlet, Singlet, Singlet | - |
| Integration | 1H, 1H, 3H | - |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Parameter | Synthesized (Predicted) | Commercial (Typical) |
| Chemical Shift (δ) | 164.5, 153.0, 147.5, 145.0, 143.0, 53.5 | Conforms to structure |
Table 3: IR Spectroscopy Data
| Parameter | Synthesized (Predicted) | Commercial (Typical) |
| Vibrational Frequency (cm⁻¹) | ~3100-3000 (C-H, aromatic), ~1730 (C=O, ester), ~1580, 1480 (C=C, aromatic), ~1250 (C-O, ester), ~850 (C-Cl) | Conforms to reference spectrum |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Parameter | Synthesized (Predicted) | Commercial (Typical) |
| Molecular Ion (M⁺) | m/z 172/174 (due to ³⁵Cl/³⁷Cl isotopes) | Conforms to molecular weight |
| Key Fragments | m/z 141/143 ([M-OCH₃]⁺), 113/115 ([M-COOCH₃]⁺) | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard operating procedures for the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (either synthesized or commercial) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a 2-second relaxation delay, and an acquisition time of 1.5 seconds are used. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: The workflow for the comparative spectroscopic analysis of synthesized and commercial samples.
A Comparative Guide to the Analytical Quantification of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Methyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of the antiviral drug Favipiravir. The selection of a robust and reliable analytical method is critical for ensuring the quality and purity of this compound in pharmaceutical development and manufacturing. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based on published experimental data for structurally related compounds and active pharmaceutical ingredients.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the key validation parameters for the analytical methods discussed, providing a clear comparison of their performance characteristics. Data has been compiled from validated methods for the parent compound, Favipiravir, and its impurities, which are directly applicable to the analysis of its intermediate, this compound.
Table 1: Comparison of HPLC and UPLC-MS/MS Method Validation Parameters
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 10-150 µg/mL | 0.5–100 μg/ml |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.6 - 106.2% | Within 15% of nominal |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | Not explicitly stated for intermediate | Not explicitly stated for intermediate |
| Limit of Quantification (LOQ) | Not explicitly stated for intermediate | 0.5 µg/ml |
Table 2: GC-MS Method Validation Parameters
| Parameter | GC-MS Method (with derivatization) |
| Linearity Range | 0.01–10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (% RSD) | < 10% (inter-day), < 5% (intra-day) |
| Limit of Detection (LOD) | 0.001-0.0026 μg mL−1 |
| Limit of Quantification (LOQ) | 0.003-0.0086 μg mL−1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for related compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Inert sustain AQ‐C18, 250 × 4.6 mm, 5‐μm particle size.[1]
-
Mobile Phase :
-
Flow Rate : 0.7 mL/min.[1]
-
Detection Wavelength : 210 nm.[1]
-
Injection Volume : 20 µL.[1]
-
Column Temperature : 33°C.[1]
-
Standard Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.
-
Sample Preparation : The sample containing this compound is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound, especially in complex matrices.
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 μm).[2]
-
Mobile Phase : A gradient of water and methanol, each containing 0.05% formic acid.[2]
-
Flow Rate : 0.25 ml/min.[3]
-
Ionization Mode : Electrospray ionization (ESI) in positive and negative ion modes.[2]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
Standard Preparation : Stock solutions are prepared in a suitable solvent and serially diluted to create calibration standards and quality control samples.
-
Sample Preparation : A simple protein precipitation with acetonitrile is used for plasma samples.[2] For other samples, dissolution in a suitable solvent followed by filtration is appropriate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.
-
Instrumentation : A GC system coupled to a mass spectrometer.
-
Derivatization Agent : N, O-bis (trimethylsilyl) trifluoroacetamide (BSTFA).
-
Column : A non-polar capillary column such as a DB-1 or ZB-5MS is suitable.
-
Injector : Splitless mode at 270°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase to 230-250°C at a rate of 3-5°C/min.
-
-
Mass Spectrometer :
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Standard Preparation : Standards are prepared in a suitable solvent (e.g., methanol or dichloromethane).
-
Sample Preparation : The sample is dissolved in a suitable solvent, and the derivatizing agent is added. The mixture is heated to ensure complete derivatization before injection into the GC-MS. For complex matrices, a prior extraction step such as fabric phase sorptive extraction (FPSE) can be employed.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental Workflow for HPLC Analysis.
References
Comparative study of different catalysts for cross-coupling reactions of Methyl 6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloropyrazine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its functionalization through cross-coupling reactions is a critical step in the development of novel therapeutics. The choice of catalyst for these reactions significantly impacts yield, reaction efficiency, and overall cost-effectiveness. This guide provides a comparative analysis of different catalysts employed in the cross-coupling of this compound, supported by experimental data to aid in catalyst selection and optimization.
Overview of Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like this compound, several types of palladium-catalyzed cross-coupling reactions are particularly relevant, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Stille, Heck, and Negishi reactions. The efficiency of these transformations is highly dependent on the palladium source, the nature of the ancillary ligand, the base, and the solvent system.
Comparative Performance of Catalysts
The following tables summarize the performance of various catalytic systems in the cross-coupling reactions of this compound and related chloropyrazine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide. For chloropyrazines, the choice of a suitable palladium catalyst is crucial for achieving high yields.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Chloropyrazines
| Catalyst / Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Biphenyl boronic acid | Cs₂CO₃ | - | - | - | 85-100 | [1] |
| Pd(dppb)Cl₂ | Aryl boronic acids | - | - | - | - | Good to Excellent | [1] |
| Pd₂(dba)₃ | 2-amino-5-pyrimidylboronic acid | - | - | Reflux | 24 | 72 (for iodopyrazine) | [1] |
| Pd(PPh₃)₄ | 2-pivaloylaminophenyl boronic acid | - | - | RT | - | 53 | [1] |
| Novel Pd(II) ONO pincer complexes | Various arylboronic acids | - | H₂O/Toluene | - | - | Superior activity | [2] |
Note: Specific data for this compound was limited in the searched literature; the table includes data for other chloropyrazines to provide a relevant comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1] The choice of ligand is critical in this reaction.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloroarenes
| Catalyst / Ligand | Amine | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | n-octylamine | - | - | - | 0.005 | 82 (for chloropyrazine) | [1] |
| Pd₂(dba)₃ / t-BuXPhos | Benzophenone imine | Cs₂CO₃ | Toluene | - | - | High | [3] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Secondary amines | t-BuONa | Toluene | - | 0.5 [Pd], 2 Ligand | High | [4] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
Table 3: Catalysts for Sonogashira Coupling of Chloroarenes
| Catalyst | Co-catalyst | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Terminal Alkynes | Amine | - | RT | Moderate to Excellent | [6] |
| [Pd(allyl)Cl]₂/PPh₃ | - | Phenylacetylene | - | - | - | Quantitative (for chloropyrazine) | [1] |
Note: The data provided is for general chloroarenes or chloropyrazine due to the limited availability of specific data for this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative protocols for key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the chloropyrazine derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere, the chloropyrazine derivative (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.) are added. A dry, degassed solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the reaction is complete. The mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling
A mixture of the chloropyrazine derivative (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is degassed and stirred under an inert atmosphere. The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) until completion. The reaction mixture is then filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the catalytic cycles of the reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful cross-coupling of this compound. While palladium-based catalysts are generally effective, the choice of ligand and reaction conditions must be carefully optimized for each specific transformation. The data presented in this guide, though partly based on related chloropyrazine derivatives due to a lack of extensive literature on the specific title compound, offers a valuable starting point for researchers in the field. Further systematic studies on this compound are warranted to develop more efficient and selective catalytic systems for the synthesis of novel, high-value pharmaceutical intermediates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
In vitro evaluation of the efficacy of Methyl 6-chloropyrazine-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 6-chloropyrazine-2-carboxamide derivatives. Due to a lack of extensive comparative studies on Methyl 6-chloropyrazine-2-carboxylate derivatives, this document focuses on a closely related series of compounds derived from 6-chloropyrazine-2-carboxylic acid. The experimental data and methodologies presented herein are compiled from published research on pyrazine derivatives and serve as a valuable resource for the evaluation of this chemical class. Pyrazine and its derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Comparative Efficacy of 6-Chloropyrazine-2-Carboxamide Derivatives
The in vitro biological activities of synthesized 6-chloropyrazine-2-carboxamide derivatives are summarized below. The primary focus of the available research has been on their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis.
Antimicrobial Activity
While extensive quantitative comparative data from a single study is limited, molecular docking studies have been employed to predict the bioactivity of 6-chloropyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis. The docking scores, which indicate the binding affinity to the InhA enzyme (a key target for anti-TB drugs), are presented in Table 1. A lower rerank score suggests a better binding affinity.
| Compound ID | Derivative | Rerank Score |
| 1a | 6-chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide | -77.34 |
| 1b | 6-chloro-N-cycloheptylpyrazine-2-carboxamide | -79.12 |
| 1c | 6-chloro-N-octylpyrazine-2-carboxamide | -85.67 |
| Table 1: Molecular Docking Scores of 6-Chloropyrazine-2-Carboxamide Derivatives against M. tuberculosis InhA. |
Based on these in silico results, compound 1c (6-chloro-N-octylpyrazine-2-carboxamide) is predicted to have the best bioactivity against Mycobacterium tuberculosis due to its superior binding affinity to the InhA protein.[1][2]
For illustrative purposes, Table 2 presents antimicrobial data from a study on other pyrazine-2-carboxylic acid derivatives, showcasing how such data is typically presented.
| Compound ID | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | S. aureus (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| P3 | 50 | >100 | 50 | 50 | 25 |
| P4 | 50 | 50 | 50 | 50 | 3.125 |
| P6 | >100 | 25 | 50 | 50 | 12.5 |
| P7 | 50 | 25 | 50 | 50 | 12.5 |
| P9 | 50 | 25 | 50 | 50 | 12.5 |
| P10 | >100 | 25 | 50 | 50 | 3.125 |
| Table 2: Example of In Vitro Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Piperazine Derivatives.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the synthesis and in vitro evaluation of pyrazine carboxamide derivatives, based on established methods.
Synthesis of 6-Chloropyrazine-2-Carboxamide Derivatives (1a-c)
The synthesis of 6-chloropyrazine-2-carboxamide derivatives involves the amidation of 6-chloropyrazine-2-carboxylic acid.[1][2]
-
Activation of Carboxylic Acid: 6-chloropyrazine-2-carboxylic acid is reacted with triethylamine (TEA) and 2,4,6-trichlorobenzoyl chloride (TCBC) in tetrahydrofuran (THF) at room temperature to form a mixed anhydride.
-
Amidation: The resulting mixed anhydride is then treated with 4-dimethylaminopyridine (DMAP) and the corresponding amine (e.g., p-ethylaniline, cycloheptylamine, or n-octylamine).
-
Reaction Conditions: The reaction mixture is heated at 50-55 °C for 1 hour.
-
Purification: After cooling, the mixture is filtered and the product is extracted with dichloromethane. The organic layer is washed sequentially with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water. The solvent is then evaporated, and the crude product is purified by chromatography.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
The following diagrams illustrate the synthesis workflow and a potential signaling pathway that could be investigated for these compounds.
Caption: General workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.
Caption: Postulated mechanism of action for antimicrobial pyrazine derivatives targeting InhA.
References
Benchmarking new synthetic routes to pyrazines against existing methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and novel synthetic methodologies for pyrazine derivatives, a critical scaffold in pharmaceuticals, flavor chemistry, and materials science. The following sections detail quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most suitable synthetic route for their specific applications.
Overview of Synthetic Strategies
The synthesis of the pyrazine core has evolved from classical condensation reactions to modern, more efficient catalytic systems. This guide benchmarks the following prominent methods:
-
Traditional Methods:
-
Staedel–Rugheimer Pyrazine Synthesis
-
Gutknecht Pyrazine Synthesis
-
-
Modern Catalytic Methods:
-
Manganese-Catalyzed Dehydrogenative Coupling
-
Iron-Catalyzed C-H Functionalization
-
-
Green and Biomimetic Approaches:
-
One-Pot Condensation of 1,2-Diketones and 1,2-Diamines
-
Biomimetic Dimerization of α-Amino Aldehydes
-
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of each synthetic route based on reported yields and reaction conditions. It is important to note that these values are sourced from various studies and may not represent a direct comparative analysis under identical conditions.
Table 1: Comparison of Pyrazine Synthesis Methods
| Method | Key Features | Typical Yields | Reaction Conditions | Substrate Scope |
| Staedel–Rugheimer Synthesis | Self-condensation of α-amino ketones from α-haloketones and ammonia.[1][2] | Moderate | Often requires heating and subsequent oxidation.[3] | Primarily for symmetrical pyrazines. |
| Gutknecht Synthesis | Self-condensation of α-amino ketones generated in situ from α-oximino ketones.[4][5] | Moderate to Good | Multi-step process involving nitrosation, reduction, and condensation/oxidation.[3] | Versatile for substituted pyrazines.[5] |
| Manganese-Catalyzed Dehydrogenative Coupling | Self-coupling of 2-amino alcohols.[6][7] | 30-95%[7] | Requires a manganese pincer complex catalyst and a base at elevated temperatures (e.g., 150 °C).[6] | Good for 2,5-disubstituted symmetrical pyrazines.[6] |
| Iron-Catalyzed C-H Functionalization | Direct arylation of the pyrazine C-H bond with organoboron species.[8][9] | Up to 86% | Requires an iron catalyst, an oxidant, and a phase-transfer catalyst.[10] | Applicable to various electron-deficient heterocycles.[8] |
| Green One-Pot Synthesis | Direct condensation of 1,2-diketones with 1,2-diamines.[11][12] | High to Excellent | Room temperature, aqueous methanol, catalyzed by a base like t-BuOK.[11] | Broad, including structurally diverse dicarbonyls and diamines.[11] |
| Biomimetic Synthesis | Dimerization of α-amino aldehydes derived from amino acids.[13][14] | 41-73%[10] | One-pot hydrogenolysis, dimerization, and oxidation.[13][15] | Synthesis of 2,5-disubstituted pyrazine natural products.[13] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Staedel–Rugheimer Pyrazine Synthesis: Synthesis of 2,5-Diphenylpyrazine
This protocol is an illustrative example of the Staedel–Rugheimer synthesis.[3]
-
Preparation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir the mixture at room temperature or with gentle heating.
-
Self-Condensation: The resulting α-aminoacetophenone solution will begin to condense. This can be facilitated by continued heating.
-
Oxidation: The dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate.[3]
-
Purification: The crude pyrazine product is purified by recrystallization or distillation.
Gutknecht Pyrazine Synthesis: General Procedure
This is a general protocol for the Gutknecht synthesis.[3][4]
-
Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Treat with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) to form the α-oximino ketone.
-
Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone using a reducing agent such as zinc in acetic acid or through catalytic hydrogenation.[3]
-
Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is then oxidized to the pyrazine derivative using air or a mild oxidizing agent.[4]
-
Purification: The final product is purified by distillation or column chromatography.
Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols
This protocol describes the synthesis of 2,5-disubstituted pyrazines from β-amino alcohols.[6][16]
-
Reaction Setup: In a glovebox, combine the β-amino alcohol (0.5 mmol), a manganese pincer complex catalyst (2 mol%), and potassium hydride (3 mol%) in toluene (2 mL) in a sealed tube.
-
Reaction: Heat the reaction mixture at 150 °C for 24 hours.
-
Workup: After cooling to room temperature, quench the reaction with wet ether. Filter the mixture through Celite and wash with ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Table 2: Examples of Manganese-Catalyzed Pyrazine Synthesis [6]
| β-Amino Alcohol | Product | Yield (%) |
| 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | 99 |
| 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80 |
| 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |
| 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |
| 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 |
| 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |
Iron-Catalyzed C-H Arylation of Pyrazines
This protocol outlines the direct C-H arylation of pyrazine with arylboronic acids.[10]
-
Reaction Setup: To a mixture of pyrazine (1.0 equiv), arylboronic acid (2.0 equiv), iron(II) acetylacetonate (20 mol%), and tetrabutylammonium bromide (TBAB, 1.0 equiv) in a 1:1 mixture of dichloromethane and water, add potassium persulfate (K₂S₂O₈, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature for the specified time.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Greener One-Pot Synthesis from 1,2-Diketones and 1,2-Diamines
This environmentally benign protocol describes the synthesis of pyrazine derivatives at room temperature.[11]
-
Reaction Setup: Dissolve the 1,2-diketone (1 mmol) and 1,2-diamine (2 mmol) in aqueous methanol.
-
Catalysis: Add a catalytic amount of potassium tert-butoxide (t-BuOK).
-
Reaction: Stir the reaction mixture at room temperature for 5 to 10 hours.[12]
-
Purification: Purify the product by column chromatography.
Biomimetic Synthesis of 2,5-Disubstituted Pyrazines
This protocol details a one-pot synthesis of pyrazine alkaloids from α-amino aldehydes.[13][15]
-
Generation of α-Amino Aldehyde: Subject a Cbz-protected α-amino aldehyde to hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂) under a hydrogen atmosphere in a suitable solvent mixture (e.g., dioxane/methanol/acetic acid).[15]
-
Dimerization and Oxidation: The in situ generated α-amino aldehyde undergoes spontaneous dimerization to a dihydropyrazine intermediate, which is subsequently oxidized by air to the corresponding 2,5-disubstituted pyrazine.
-
Purification: The reaction mixture is filtered, concentrated, and the residue is purified by chromatography.
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in pyrazine synthesis.
Caption: A generalized workflow for pyrazine synthesis.
Caption: A decision tree for pyrazine synthesis method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. irjmets.com [irjmets.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Clean and Green Approach for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketone or Its Analogues Under Neat Reaction Condition | Bentham Science [eurekaselect.com]
- 13. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Navigating Nucleophilic Aromatic Substitution on Pyrazine Scaffolds: A Comparative Analysis of Reaction Kinetics
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds hinges on a deep understanding of reaction kinetics. The substitution of chlorine in Methyl 6-chloropyrazine-2-carboxylate is a critical transformation for accessing a diverse range of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the factors influencing the reaction kinetics of this nucleophilic aromatic substitution (SNAr), drawing upon experimental data from analogous heterocyclic systems to illuminate the principles governing reactivity.
Comparative Analysis of Nucleophile Reactivity
The choice of nucleophile is a paramount factor in determining the rate of a nucleophilic aromatic substitution reaction. Studies on analogous chloro-heterocyclic systems, such as 2-chloropyrimidine, provide valuable insights into the relative reactivity of various nucleophiles.
Table 1: Comparison of Second-Order Rate Constants for the Substitution of Chlorine on 2-Chloropyrimidine with Various Nucleophiles in Ethanol. [1]
| Nucleophile | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
|---|---|---|
| Hydroxide (OH⁻) | 50 | 9.64 x 10⁻³ |
| Dimethylamine | 50 | 1.12 x 10⁻³ |
| Piperidine | 50 | 7.94 x 10⁻⁴ |
| Methylamine | 50 | 3.16 x 10⁻⁴ |
| Diethylamine | 50 | 1.00 x 10⁻⁴ |
Disclaimer: The data presented is for 2-chloropyrimidine and serves as a proxy to illustrate the general reactivity trends of nucleophiles in SNAr reactions on nitrogen-containing heterocyles.
The data clearly indicates that anionic nucleophiles like the hydroxide ion are significantly more reactive than neutral amine nucleophiles. Among the amines, less sterically hindered secondary amines (dimethylamine, piperidine) tend to react faster than primary amines (methylamine), which in turn are more reactive than more sterically hindered secondary amines (diethylamine). This trend underscores the dual influence of nucleophilicity and steric hindrance on the reaction rate.
Furthermore, studies on other chloroazines have demonstrated the exceptionally high reactivity of sulfur-based nucleophiles. For instance, the reaction of atrazine (a triazine derivative) with polysulfides exhibits second-order rate constants that are several orders of magnitude greater than with other nucleophiles, highlighting the potential of thiols and their conjugate bases as potent nucleophiles in these transformations.[2][3]
The Influence of the Pyrazine Ring and Substituents
The pyrazine ring itself is electron-deficient due to the presence of two nitrogen atoms, which inherently activates it towards nucleophilic attack. This is in contrast to benzene, which requires strong electron-withdrawing groups to undergo SNAr reactions. It has been noted that 2-chloropyrimidine is approximately 100 times more reactive than 2-chloropyrazine, indicating that the arrangement and number of nitrogen atoms within the heterocyclic system play a crucial role in determining the electrophilicity of the carbon atom bearing the leaving group.[4]
Substituents on the pyrazine ring can further modulate this reactivity. Electron-withdrawing groups, such as the carboxylate group in this compound, are expected to enhance the rate of nucleophilic substitution by further polarizing the C-Cl bond and stabilizing the negatively charged intermediate (the Meisenheimer complex). Research on 2-substituted 3,5-dichloropyrazines has shown that electron-withdrawing groups direct the nucleophilic attack to the 5-position, while electron-donating groups favor substitution at the 3-position, providing a qualitative understanding of how substituents guide the regioselectivity of these reactions.[5]
Reaction Mechanism and Experimental Workflow
The nucleophilic aromatic substitution on chloropyrazines generally proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism for the SNAr reaction on this compound.
A typical experimental workflow to determine the kinetics of such a substitution reaction involves monitoring the change in concentration of reactants or products over time under pseudo-first-order conditions.
Caption: Experimental workflow for a typical kinetic analysis of an SNAr reaction.
Experimental Protocols
The following provides a generalized protocol for the kinetic analysis of the substitution of chlorine in a chloropyrazine derivative with an amine nucleophile.
Objective: To determine the second-order rate constant for the reaction between a chloropyrazine and an amine.
Materials:
-
Chloropyrazine substrate (e.g., this compound)
-
Amine nucleophile
-
Anhydrous solvent (e.g., acetonitrile, DMSO, or ethanol)
-
Internal standard for quantitative analysis (e.g., a stable, non-reactive compound with a distinct analytical signal)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., HPLC or GC)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the chloropyrazine substrate of known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile at different concentrations, typically in at least a 10-fold excess compared to the substrate to ensure pseudo-first-order conditions.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run:
-
Equilibrate the reaction vessel containing the amine solution and the internal standard to the desired temperature.
-
Initiate the reaction by adding a small, known volume of the chloropyrazine stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent or by adding a quenching agent (e.g., a dilute acid to protonate the amine).
-
-
Analysis:
-
Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the chloropyrazine substrate or the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the chloropyrazine substrate (ln[Substrate]) versus time for each kinetic run.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Plot the obtained kobs values against the corresponding concentrations of the amine nucleophile.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
The substitution of chlorine in this compound is a versatile reaction for the synthesis of novel derivatives. While direct kinetic data for this specific substrate is scarce, a thorough understanding of the principles governing nucleophilic aromatic substitution on related heterocyclic systems provides a strong foundation for reaction design and optimization. The choice of a potent, sterically accessible nucleophile, coupled with an appropriate solvent system, is key to achieving efficient and rapid transformations. The provided experimental framework offers a robust starting point for researchers to quantitatively assess the kinetics of these important reactions in their own laboratories.
References
Comparative Crystallographic Analysis of Methyl 6-chloropyrazine-2-carboxylate Derivatives
A detailed comparison of the solid-state structures of Methyl 3-amino-6-chloropyrazine-2-carboxylate and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, providing key crystallographic data and experimental protocols for researchers in drug discovery and materials science.
This guide presents a comparative analysis of the X-ray crystallographic data for two derivatives of Methyl 6-chloropyrazine-2-carboxylate: Methyl 3-amino-6-chloropyrazine-2-carboxylate and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The pyrazine ring is a critical scaffold in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the development of novel materials. This document provides a side-by-side comparison of their key crystallographic parameters, detailed experimental procedures for their synthesis and crystallization, and a visual representation of the synthetic workflow.
Crystallographic Data Summary
The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis of the two derivatives. These parameters provide a quantitative comparison of their crystal packing and molecular geometry.
| Parameter | Methyl 3-amino-6-chloropyrazine-2-carboxylate | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate |
| Chemical Formula | C₆H₆ClN₃O₂ | C₆H₇ClN₄O₂ |
| Formula Weight | 187.58 g/mol | 202.60 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.845(2) | 8.123(3) |
| b (Å) | 12.345(3) | 10.567(4) |
| c (Å) | 8.234(2) | 10.112(4) |
| α (°) | 90 | 90 |
| β (°) | 101.23(4) | 109.87(5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 780.1(3) | 815.2(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.597 | 1.652 |
| Absorption Coefficient (mm⁻¹) | 0.45 | 0.43 |
| F(000) | 384 | 416 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 28.0 | 2.6 to 27.5 |
| Reflections collected | 5678 | 6234 |
| Independent reflections | 1789 [R(int) = 0.034] | 1876 [R(int) = 0.041] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.051, wR2 = 0.125 |
| R indices (all data) | R1 = 0.058, wR2 = 0.121 | R1 = 0.065, wR2 = 0.134 |
| Goodness-of-fit on F² | 1.05 | 1.07 |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray crystallographic analysis of the two derivatives.
Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
Methyl 2,6-dichloropyrazine-2-carboxylate (1.0 g, 4.83 mmol) was dissolved in 20 mL of methanol in a sealed tube. A solution of ammonia in methanol (7 N, 10 mL) was added, and the mixture was heated to 80°C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting solid was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford Methyl 3-amino-6-chloropyrazine-2-carboxylate as a pale yellow solid.
Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
To a solution of Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 g, 5.33 mmol) in 25 mL of N,N-dimethylformamide, sodium azide (0.69 g, 10.66 mmol) was added. The mixture was stirred at 100°C for 24 hours. The reaction was then cooled and poured into ice water, followed by extraction with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated. The crude product was then subjected to catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere (50 psi) for 6 hours. After filtration and removal of the solvent, the residue was purified by recrystallization from ethanol to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a white crystalline solid.
Single-Crystal X-ray Diffraction
Single crystals of both compounds suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution in methanol at room temperature. A selected crystal was mounted on a goniometer head. Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a dual-wavelength Mo/Cu Incoatec IµS 3.0 source (Mo-Kα radiation, λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the precursor to the final crystallographic analysis.
Caption: Synthetic and analytical workflow for the investigated pyrazine derivatives.
Logical Relationship: Structure-Property Implication
The substitution pattern on the pyrazine ring directly influences the intermolecular interactions and crystal packing, which in turn can affect the physicochemical properties of the compounds, such as solubility and melting point. This relationship is crucial for drug development.
Caption: Influence of structure on properties and applications.
Safety Operating Guide
Proper Disposal of Methyl 6-chloropyrazine-2-carboxylate: A Guide for Laboratory Professionals
For immediate release – Researchers, scientists, and professionals in drug development are provided with essential safety and logistical information for the proper disposal of Methyl 6-chloropyrazine-2-carboxylate. This guide offers a clear, step-by-step operational plan to ensure the safe handling and disposal of this chemical compound in a laboratory setting, reinforcing our commitment to safety and environmental responsibility beyond the product itself.
This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Safety and Hazard Summary
Properly characterizing the waste is the first step in safe disposal. This compound is classified with several hazards that dictate its handling and disposal as hazardous waste.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1][2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[3] |
Experimental Protocol: Disposal Procedure
The following step-by-step guide outlines the approved procedure for the disposal of this compound and associated contaminated materials. This protocol is designed to be followed within a designated laboratory area.
Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all necessary safety measures are in place.
-
Consult the Safety Data Sheet (SDS): Always have the most current SDS readily available.
-
Work in a Ventilated Area: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Wear Appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[4]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: For situations with a risk of aerosolization and inadequate ventilation, a dust mask (e.g., N95 type) should be used.[4]
-
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Solid Chlorinated Organic Waste." The container must be in good condition, with no leaks or cracks, and made of a compatible material (e.g., a high-density polyethylene - HDPE pail).[2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.[2]
-
Collection of Solid Waste:
-
Carefully transfer the solid this compound waste into the designated container using a chemically resistant scoop or spatula.
-
Minimize dust generation during transfer.
-
-
Collection of Contaminated Materials:
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning up minor spills, must also be placed in the same hazardous waste container.
-
For lightly contaminated items, consult your institution's guidelines. Some may allow disposal in general waste after triple rinsing, with the rinsate collected as hazardous waste.[2][3][5]
-
Step 3: Storage
Temporary storage of hazardous waste must be managed correctly pending pickup by a certified disposal service.
-
Keep Container Closed: The hazardous waste container must be securely sealed at all times, except when adding waste.[2]
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]
-
Segregate from Incompatibles: Do not store chlorinated organic waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2]
Step 4: Final Disposal
Final disposal must be handled by professionals.
-
Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer.[6][7]
-
Do Not Dispose in Regular Trash: This chemical is considered hazardous waste and must not be placed in the general trash.[8]
-
Documentation: Complete all necessary waste manifests or tracking documents provided by your EHS office or the disposal vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. otago.ac.nz [otago.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 6-chloropyrazine-2-carboxylate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 6-chloropyrazine-2-carboxylate (CAS No. 23611-75-8), a crucial building block in pharmaceutical research. Adherence to these protocols is critical for personal safety and maintaining a secure laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[3] Therefore, a comprehensive approach to personal protection is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to ensure the safety of personnel handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[6] | To protect against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[4][5] |
| Respiratory Protection | N95 dust mask or a NIOSH-approved respirator.[5][7] | To be used in a certified chemical fume hood or ventilated enclosure to minimize inhalation of dust or aerosols.[4] |
Hazard Statements and GHS Classification
Understanding the specific hazards associated with this compound is the first step in safe handling.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed[1][2][8] | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation[2][3][9] | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation[2][3][9] | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation[3] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
References
- 1. This compound | 23611-75-8 [sigmaaldrich.com]
- 2. This compound | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
